molecular formula C13H11BCl2O3 B572102 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-75-5

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B572102
CAS No.: 1256355-75-5
M. Wt: 296.938
InChI Key: OCZXYAVYBZVAJM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.938. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZXYAVYBZVAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655850
Record name {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-75-5
Record name {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Physicochemical Properties

This compound is a substituted arylboronic acid with the chemical formula C₁₃H₁₁BCl₂O₃.[1] Its structure features a phenylboronic acid moiety connected to a 2,4-dichlorobenzyl ether group. This substitution pattern significantly influences its chemical reactivity and potential biological activity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁BCl₂O₃[1]
Molar Mass 296.94 g/mol [1]
Appearance White crystal or powder[1]
Melting Point 216-219 °C[1]
Solubility Soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1]
Predicted pKa ~7.99[2]
Predicted logP 4.15 ± 0.68(Predicted)
CAS Number 1256355-75-5[1]

Note: The pKa value is a prediction for the closely related isomer 3-(2,4-Dichlorophenylmethoxy)phenylboronic acid and should be considered an estimate. The logP value was predicted using computational models.

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a multi-step process. A representative synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis typically involves two main stages: the etherification of a protected 4-hydroxyphenylboronic acid derivative followed by deprotection to yield the final product. A common route is the reaction of a suitable boronic acid reagent with 4-((2,4-dichlorobenzyloxy)phenyl) bromide in the presence of a base.[1]

SynthesisWorkflow A 4-Hydroxyphenylboronic acid B Protection of boronic acid A->B e.g., pinacol C Protected 4-hydroxyphenylboronic acid B->C E Etherification (Williamson ether synthesis) C->E D 2,4-Dichlorobenzyl bromide D->E F Protected this compound E->F G Deprotection F->G e.g., acidic hydrolysis H This compound G->H

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Protection of 4-Hydroxyphenylboronic acid

A mixture of 4-hydroxyphenylboronic acid and a suitable diol, such as pinacol, is stirred in an appropriate solvent (e.g., toluene) with a dehydrating agent (e.g., anhydrous sodium sulfate) to form the corresponding boronic ester. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the solid is filtered, and the solvent is removed under reduced pressure to yield the protected boronic acid.

Step 2: Etherification

The protected 4-hydroxyphenylboronic acid is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF), and treated with a base (e.g., potassium carbonate). 2,4-Dichlorobenzyl bromide is then added, and the reaction mixture is stirred at an elevated temperature until completion. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the protected ether intermediate.

Step 3: Deprotection

The protected this compound is dissolved in a suitable solvent system (e.g., a mixture of acetone and aqueous acid) and stirred until the deprotection is complete. The product is then extracted into an organic solvent, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Purification and Analysis

Purification:

Crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water. Alternatively, column chromatography on silica gel can be employed for purification.

Analysis:

The identity and purity of the synthesized compound are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Melting Point Analysis: The melting point is a key indicator of purity.

Applications in Research and Drug Development

Arylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and copper-catalyzed reactions like the Chan-Lam coupling.[3][4][5][6] These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the aryl group of the boronic acid and an aryl or vinyl halide. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many drug molecules.

SuzukiMiyaura BoronicAcid This compound Catalyst Pd Catalyst BoronicAcid->Catalyst ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Catalyst Product Coupled Product (Ar-R) Catalyst->Product Base Base Base->Catalyst

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling facilitates the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[3][4] This reaction allows for the arylation of amines, alcohols, and phenols, providing a direct route to important functional groups in medicinal chemistry.[3][4]

ChanLam BoronicAcid This compound Catalyst Cu Catalyst BoronicAcid->Catalyst Nucleophile Nucleophile (R-NH₂ or R-OH) Nucleophile->Catalyst Product Coupled Product (Ar-NHR or Ar-OR) Catalyst->Product Oxidant Oxidant (e.g., O₂) Oxidant->Catalyst

References

Technical Guide: Synthesis and Spectroscopic Characterization of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic data for 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. Due to the limited availability of experimental spectra in the public domain, this guide presents predicted ¹H and ¹³C NMR data based on established principles and analysis of analogous structures. Detailed experimental protocols for the synthesis and NMR analysis are also provided to facilitate its preparation and characterization in a laboratory setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2', H-6'7.80 - 7.90Doublet8.0 - 9.0
H-3', H-5'7.00 - 7.10Doublet8.0 - 9.0
H-37.55 - 7.65Doublet~2.0
H-57.40 - 7.50Doublet of Doublets~8.5, ~2.0
H-67.30 - 7.40Doublet~8.5
-CH₂-5.10 - 5.20Singlet-
B(OH)₂8.00 - 8.20Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1'~130
C-2', C-6'135 - 137
C-3', C-5'114 - 116
C-4'160 - 162
C-1134 - 136
C-2133 - 135
C-3129 - 131
C-4130 - 132
C-5127 - 129
C-6115 - 117
-CH₂-68 - 70

Experimental Protocols

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 4-hydroxyphenylboronic acid and 2,4-dichlorobenzyl bromide.

Synthesis of this compound

Materials:

  • 4-Hydroxyphenylboronic acid

  • 2,4-Dichlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in a mixture of acetone and DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2,4-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • NMR tubes

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: Observe pulse (e.g., 30 degrees)

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Acquisition Time: ~1 s

  • Spectral Width: -10 to 180 ppm

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of the starting materials to the final characterization of the product.

G cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials: 4-Hydroxyphenylboronic acid 2,4-Dichlorobenzyl bromide Reaction Williamson Ether Synthesis (K₂CO₃, Acetone/DMF, Reflux) Start->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product This compound Purification->Product NMR_Sample NMR Sample Preparation (Dissolve in DMSO-d₆) Product->NMR_Sample H_NMR ¹H NMR Spectroscopy NMR_Sample->H_NMR C_NMR ¹³C NMR Spectroscopy NMR_Sample->C_NMR Data_Analysis Data Processing and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis

Caption: Workflow for the synthesis and NMR analysis of this compound.

Mass Spectrometry Analysis of 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is an organic compound with applications in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents. Its structural characterization is crucial for quality control, impurity profiling, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique for the sensitive and accurate determination of the molecular weight and structure of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, predicted fragmentation patterns, and data interpretation.

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic anhydrides, known as boroxines, particularly under thermal conditions. Therefore, soft ionization techniques such as Electrospray Ionization (ESI) are often preferred to minimize in-source degradation and preserve the molecular ion.

Physicochemical Properties and Predicted Mass Spectrometry Data

A foundational aspect of mass spectrometry analysis is the accurate determination of the analyte's molecular weight and the prediction of its fragmentation behavior. The key physicochemical properties and predicted mass spectral data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₁BCl₂O₃
Molar Mass 296.94 g/mol
Predicted [M-H]⁻ Ion (m/z) 295.0
Predicted Major Fragment Ions (m/z) 159.0, 137.0, 121.0, 93.0

Experimental Protocols

A robust and reproducible experimental protocol is essential for the successful mass spectrometric analysis of this compound. The following sections detail a recommended Liquid Chromatography-Mass Spectrometry (LC-MS) method.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.

Liquid Chromatography (LC) Parameters
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters
ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Acquisition Mode Full Scan (m/z 50-500) and Tandem MS (MS/MS)
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV for fragmentation studies)

Predicted Fragmentation Pathway

Understanding the fragmentation pattern of a molecule is key to its structural elucidation by tandem mass spectrometry. Based on the structure of this compound, a plausible fragmentation pathway in negative ion mode ESI-MS/MS is proposed below. The primary fragmentation is expected to occur at the benzylic ether linkage, leading to the formation of characteristic fragment ions.

Quantitative Fragmentation Data (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed structures of the major fragment ions of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
295.0159.0[C₇H₅Cl₂]⁻ (Dichlorobenzyl anion)
295.0137.0[C₇H₆BO₃]⁻ (Carboxyphenylboronic acid anion)
295.0121.0[C₆H₅BO₂]⁻ (Phenylboronic acid anion)
295.093.0[C₆H₅O]⁻ (Phenoxide anion)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc Liquid Chromatography working->lc ms Mass Spectrometry (ESI-) lc->ms msms Tandem MS (MS/MS) ms->msms data_acq Data Acquisition msms->data_acq spec_interp Spectral Interpretation data_acq->spec_interp struct_elucid Structural Elucidation spec_interp->struct_elucid

Caption: LC-MS/MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of the deprotonated molecule [M-H]⁻ of this compound.

fragmentation_pathway cluster_fragments Fragment Ions parent [M-H]⁻ m/z 295.0 C₁₃H₁₀BCl₂O₃⁻ frag1 m/z 159.0 [C₇H₅Cl₂]⁻ parent->frag1 Cleavage of C-O bond frag2 m/z 137.0 [C₇H₆BO₃]⁻ parent->frag2 Rearrangement & Cleavage frag3 m/z 121.0 [C₆H₅BO₂]⁻ frag2->frag3 Loss of CO₂ frag4 m/z 93.0 [C₆H₅O]⁻ frag3->frag4 Loss of CO

Caption: Predicted MS/MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed experimental protocols and predicted fragmentation data serve as a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development. While the fragmentation pathway presented is theoretical, it is based on established principles of mass spectrometry and provides a solid foundation for the interpretation of experimental data. The application of high-resolution mass spectrometry will be instrumental in confirming the elemental composition of the precursor and fragment ions, further solidifying the structural elucidation of this compound and its related impurities or metabolites.

A Technical Guide to the Solubility of 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally analogous phenylboronic acids to provide a robust framework for understanding its solubility profile. Detailed experimental protocols for determining the solubility of boronic acids are presented, alongside a discussion of the key factors influencing solubility. Furthermore, this guide illustrates the utility of this compound in synthetic chemistry through a workflow diagram of a copper-catalyzed coupling reaction and explores the potential biological interactions of boronic acids.

Introduction

This compound is an important building block in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. Boronic acids, as a class of compounds, exhibit a wide range of solubilities depending on the nature of the substituents on the aromatic ring and the properties of the solvent. Understanding these solubility characteristics is paramount for the effective application of this compound in research and development.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and chlorinated solvents like dichloromethane.

Quantitative Solubility Data of Analogous Phenylboronic Acids

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3700.1300.108
Dipropyl Ether293.150.0250.0150.012
303.150.0400.0250.020
313.150.0620.0400.033
323.150.0950.0620.052
Methylcyclohexane293.150.002< 0.001< 0.001
303.150.0030.0010.001
313.150.0050.0020.002
323.150.0080.0030.003

Analysis of Solubility Trends:

  • Solvent Polarity: Phenylboronic acids generally exhibit higher solubility in polar solvents like ketones (acetone, 3-pentanone) and ethers (dipropyl ether) and moderate solubility in less polar solvents like chloroform.[1][2] Their solubility is very low in nonpolar hydrocarbon solvents such as methylcyclohexane.[1][2]

  • Substituent Effects: The presence of the bulky and relatively nonpolar 2,4-dichlorophenylmethoxy group in the target molecule is expected to influence its solubility. The ether linkage introduces some polarity, but the large dichlorophenyl group will increase the nonpolar character. Therefore, its solubility in nonpolar solvents might be slightly enhanced compared to unsubstituted phenylboronic acid, while its solubility in highly polar solvents might be moderated. The position of the substituent also plays a significant role, as seen in the differences between the isobutoxyphenylboronic acid isomers.[3]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a reliable and widely used technique for determining the solubility of boronic acids in organic solvents.[4][5] It involves the visual or instrumental monitoring of the dissolution of a solid in a liquid under controlled heating.

Principle:

A sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.

Materials and Apparatus:

  • This compound

  • High-purity organic solvents

  • Analytical balance (±0.0001 g)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated digital thermometer (±0.1 K)

  • Luminance probe or a laser light source and detector (optional, for instrumental detection)

Procedure:

  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel to prepare a sample of a known mole fraction.

  • Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.2 K/min) using the circulating thermostat bath. Ensure continuous and vigorous stirring to maintain a uniform suspension.

  • Equilibrium Point Determination: Carefully observe the sample as it is heated. The temperature at which the solution becomes completely clear and free of any solid particles is the equilibrium solubility temperature. If using instrumental detection, this corresponds to the point of maximum light transmittance.

  • Data Collection: Repeat the procedure for a range of different mole fractions to construct a solubility curve (mole fraction vs. temperature).

Applications and Relevant Workflows

Role in Organic Synthesis: Copper-Catalyzed C-O Coupling

This compound is a valuable reagent in organic synthesis, particularly in copper-catalyzed carbon-oxygen (C-O) cross-coupling reactions. These reactions are fundamental for the synthesis of diaryl ethers, which are common structural motifs in pharmaceuticals and agrochemicals.

Copper_Catalyzed_CO_Coupling cluster_reactants Reactants & Conditions A Aryl Boronic Acid (Ar-B(OH)2) Intermediate2 Aryl Copper Intermediate (Ar-Cu) A->Intermediate2 B Phenol (Ar'-OH) Intermediate1 Copper Phenoxide (Ar'-OCu) B->Intermediate1 Deprotonation by Base Cat_precatalyst Cu(I) or Cu(II) Precatalyst Active_Cu Active Cu(I) Catalyst Cat_precatalyst->Active_Cu Activation Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Toluene, Dioxane) Intermediate1->Intermediate2 Transmetalation Intermediate2->Active_Cu Product Diaryl Ether (Ar-O-Ar') Intermediate2->Product Reductive Elimination Byproduct Borinic Acid (HO-B(OH)2)

Workflow for Copper-Catalyzed C-O Coupling Reaction.
Potential Biological Interactions of Boronic Acids

Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols. This property allows them to interact with various biological molecules, such as carbohydrates on bacterial cell walls or the active sites of certain enzymes. While the specific biological activity of this compound is not extensively documented, the general mechanism of interaction for phenylboronic acids provides a basis for potential applications.

Boronic_Acid_Interaction PBA Phenylboronic Acid (PBA) Complex Reversible Boronate Ester Complex PBA->Complex Forms Target Biological Target (e.g., Enzyme, Cell Surface Glycoprotein) Diol cis-Diol Moiety Target->Diol Contains Diol->Complex Reacts with Complex->PBA Reversible Effect Biological Effect (e.g., Enzyme Inhibition, Antibacterial Activity) Complex->Effect Leads to

Interaction of Phenylboronic Acid with a Biological Target.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. By presenting quantitative data for analogous compounds, a clear understanding of the factors influencing its solubility in organic solvents has been established. The detailed experimental protocol for the dynamic method offers a practical approach for researchers to determine precise solubility data. The illustrative diagrams of its application in organic synthesis and potential biological interactions highlight the versatility and importance of this compound in various scientific disciplines. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling more efficient and informed experimental design.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. Due to the limited publicly available experimental data on this specific compound, this guide synthesizes information from related arylboronic acids and established analytical methodologies to provide a robust predictive framework.

Introduction

This compound is an organic compound with applications in organic synthesis, particularly in cross-coupling reactions to form complex molecules relevant to pharmaceutical and materials science.[1] Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and application in various chemical processes, as well as for the quality control of resulting products.

Boronic acids are known to undergo dehydration at elevated temperatures to form cyclic anhydrides called boroxines. The stability of the boronic acid functional group and the ether linkage are key factors in the overall thermal behavior of the molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₁BCl₂O₃[1]
Molecular Weight296.94 g/mol
AppearanceWhite crystal or powder[1]
Melting Point216-219 °C[1]
SolubilitySoluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane[1]

Thermal Stability and Decomposition Analysis

Predicted Thermal Behavior

Arylboronic acids typically exhibit thermal decomposition in distinct stages. The initial weight loss observed in TGA is often attributed to the dehydration of the boronic acid moiety to form a boroxine. This is an endothermic process that can be observed in DSC. At higher temperatures, cleavage of covalent bonds within the molecule leads to further decomposition.

For this compound, the decomposition is likely to involve the following key steps:

  • Dehydration (Boroxine Formation): The intermolecular dehydration of three molecules of the boronic acid to form a six-membered boroxine ring. This process typically occurs at temperatures above the melting point.

  • Ether Linkage Cleavage: The C-O bond in the ether linkage is a potential point of scission at elevated temperatures.

  • Aromatic Ring Degradation: At significantly higher temperatures, the aromatic rings will undergo fragmentation.

The presence of the dichlorophenyl group may influence the decomposition pathway and the thermal stability of the ether linkage.

Data Presentation

The following tables summarize the expected thermal analysis data for this compound based on the behavior of similar compounds.

Table 2: Predicted Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Predicted Weight Loss (%)Associated Process
220 - 300~6%Dehydration (Formation of Boroxine)
> 300SignificantDecomposition of the organic structure

Table 3: Predicted Differential Scanning Calorimetry (DSC) Data

Temperature (°C)Event TypeAssociated Process
216 - 219EndothermMelting
> 220EndothermDehydration/Boroxine Formation
> 300Exotherm(s)Decomposition

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound using TGA and DSC are provided below. These protocols are based on standard procedures for organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or dehydration.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of each mass loss step and the percentage of mass lost should be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature for any endothermic or exothermic events.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep_tga Weigh 5-10 mg into TGA pan tga TGA (30-600°C @ 10°C/min, N2) prep_tga->tga prep_dsc Weigh 2-5 mg into DSC pan dsc DSC (30-400°C @ 10°C/min, N2) prep_dsc->dsc tga_data Mass Loss vs. Temperature (Dehydration, Decomposition) tga->tga_data dsc_data Heat Flow vs. Temperature (Melting, Decomposition) dsc->dsc_data

Caption: Workflow for TGA and DSC analysis.

G Proposed Thermal Decomposition Pathway reactant 4-(2,4-Dichlorophenylmethoxy) phenylboronic acid boroxine Boroxine Trimer reactant->boroxine Dehydration (Δ, >220°C) fragments Decomposition Products (e.g., 2,4-Dichlorotoluene, Phenol derivatives) boroxine->fragments Fragmentation (Δ, >300°C)

Caption: Proposed decomposition of the target compound.

Conclusion

This technical guide provides a predictive overview of the thermal stability and decomposition of this compound based on the known behavior of related arylboronic acids. The primary anticipated thermal events are melting, followed by dehydration to form a boroxine, and subsequent decomposition at higher temperatures. The provided experimental protocols for TGA and DSC offer a clear methodology for obtaining empirical data for this compound. Researchers and drug development professionals should exercise appropriate caution when handling this compound at elevated temperatures and consider performing the described thermal analyses to confirm its specific thermal properties.

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid (CAS 1256355-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical, spectroscopic, and potential biological properties of B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid, registered under CAS number 1256355-75-5. This compound belongs to the family of arylboronic acids, a class of molecules with significant applications in organic synthesis, particularly as key reagents in Suzuki-Miyaura cross-coupling reactions. Furthermore, emerging research has highlighted the potential of phenylboronic acid derivatives in medicinal chemistry, including their role in targeted cancer therapy and as enzyme inhibitors.[1][2] This document is intended to serve as a core resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid is a white crystalline powder.[3] Its fundamental physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 1256355-75-5[3][4]
Chemical Name B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid[3][4]
Synonyms (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid[3][4]
Molecular Formula C₁₃H₁₁BCl₂O₃[3][4]
Molecular Weight 296.94 g/mol [3]
Appearance White crystal or powder[3]
Melting Point 216-219 °C[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the hydroxyl protons of the boronic acid group.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (dichlorophenyl ring)7.2 - 7.6Multiplet3H
Aromatic Protons (phenylboronic acid ring)7.0 - 7.9Multiplet4H
Benzylic Protons (-O-CH₂-)~5.1Singlet2H
Boronic Acid Protons (-B(OH)₂)8.0 - 8.3Broad Singlet2H
  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the carbon atoms in the aromatic rings and the benzylic methylene group.

Assignment Expected Chemical Shift (δ, ppm)
Aromatic Carbons (C-B)130 - 135
Aromatic Carbons (C-O)158 - 162
Aromatic Carbons (C-Cl)133 - 138
Aromatic Carbons (C-H)115 - 135
Benzylic Carbon (-O-CH₂-)~70
Mass Spectrometry (MS)

Mass spectrometry is expected to show the molecular ion peak corresponding to the compound's molecular weight.

Technique Expected m/z Fragment
Electrospray Ionization (ESI-MS)~297.0259[M+H]⁺
High-Resolution Mass Spectrometry (HRMS)~296.0180[M]⁺
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Boronic Acid)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
B-O Stretch1310 - 1380Strong
C-O Stretch (Ether)1200 - 1250Strong
C-Cl Stretch700 - 800Strong

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and spectroscopic characterization of B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid. These are generalized procedures based on standard organic chemistry techniques.

Synthesis Protocol

A plausible synthetic route involves the Williamson ether synthesis between 4-hydroxyphenylboronic acid and 2,4-dichlorobenzyl chloride.

G 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic acid Product B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid 4-Hydroxyphenylboronic_acid->Product Williamson Ether Synthesis 2,4-Dichlorobenzyl_chloride 2,4-Dichlorobenzyl chloride 2,4-Dichlorobenzyl_chloride->Product Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_Solvent->Product

Synthetic pathway for the target compound.

Materials:

  • 4-Hydroxyphenylboronic acid

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxyphenylboronic acid in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-dichlorobenzyl chloride to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI or other suitable ion source of a mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet of the sample and acquire the transmission spectrum.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid has not been extensively reported, phenylboronic acid derivatives are known to interact with various biological targets.[1] Notably, they have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins.[5] The Rho GTPase signaling pathway is a critical regulator of the actin cytoskeleton, and its dysregulation is implicated in cancer metastasis.[5][6]

The following diagram illustrates a simplified representation of the Rho GTPase signaling pathway, which is a potential target for phenylboronic acid derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoGEF RhoGEF Receptor->RhoGEF activates RhoGTPase Rho GTPase (GDP-bound, inactive) RhoGEF->RhoGTPase promotes GDP/GTP exchange RhoGTPase_active Rho GTPase (GTP-bound, active) RhoGTPase->RhoGTPase_active GTP loading ROCK ROCK RhoGTPase_active->ROCK activates LIMK LIMK ROCK->LIMK activates Cofilin Cofilin LIMK->Cofilin inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization regulates Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor activates

Simplified Rho GTPase signaling pathway.

This pathway illustrates how extracellular signals can lead to the activation of Rho GTPases, which in turn regulate the actin cytoskeleton and cell migration. Phenylboronic acid derivatives may exert their anti-migratory effects by interfering with one or more components of this pathway.

Conclusion

B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-boronic acid is a valuable building block in organic synthesis with potential applications in medicinal chemistry. This guide provides a summary of its known physicochemical properties and representative spectroscopic data and experimental protocols. The potential interaction of this class of compounds with key cellular signaling pathways, such as the Rho GTPase pathway, warrants further investigation for the development of novel therapeutic agents. It is important to note that the spectroscopic data and experimental protocols provided are representative and should be confirmed through empirical investigation.

References

Preliminary Investigation of 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid's Biological Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a preliminary technical guide concerning the biological activity of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. A comprehensive search of publicly available scientific literature and databases has revealed no specific studies detailing the biological activity, mechanism of action, or quantitative data for this particular compound.

Therefore, this guide will focus on the established biological activities and mechanisms of the broader class of phenylboronic acids. This information is intended to provide a foundational context for researchers interested in initiating a preliminary investigation of this compound. The experimental protocols and potential signaling pathways described herein are based on the known activities of structurally related compounds and should be considered as a starting point for a de novo investigation.

I. General Biological Activities of Phenylboronic Acid Derivatives

Phenylboronic acids are a versatile class of compounds that have garnered significant interest in medicinal chemistry. The unique electronic properties of the boron atom allow for interactions with biological macromolecules, leading to a range of biological effects.

Enzyme Inhibition: A primary and well-documented activity of boronic acids is the inhibition of serine proteases. The boron atom can form a reversible, stable covalent bond with the hydroxyl group of a serine residue within the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. This mechanism is famously exploited by the proteasome inhibitor bortezomib in cancer therapy. Other enzymes, such as β-lactamases, which are key drivers of antibiotic resistance, are also known targets for boronic acid-based inhibitors.

Carbohydrate Sensing: The boronic acid functional group has the ability to form reversible covalent bonds with diols, which are structural motifs present in saccharides. This property has been leveraged to develop sensors for glucose and other biologically important sugars. In the context of drug development, this interaction can be used to target glycosylated proteins on the cell surface or to design drug delivery systems with enhanced cell-type specificity.

II. Proposed Workflow for Preliminary Biological Investigation

For a novel compound such as this compound, a systematic screening approach is necessary to identify potential biological activities. The following workflow outlines a logical progression from initial screening to mechanism of action studies.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_moa Phase 2: Mechanistic Studies A Compound Acquisition and QC B Broad-Panel Phenotypic Screening (e.g., cytotoxicity in cancer cell lines) A->B C Target-Based Screening (e.g., serine protease panel) A->C D Hit Identification & Confirmation B->D C->D E Dose-Response Analysis (IC50/EC50) D->E Confirmed Hit F Mechanism of Action Elucidation E->F G In Vitro ADME/Tox Profiling F->G

Caption: A generalized workflow for the initial biological evaluation of a novel phenylboronic acid derivative.

III. General Experimental Protocols

The following are generalized protocols for key experiments that would be central to a preliminary investigation of this compound's biological activity.

A. Serine Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against a panel of serine proteases.

Methodology:

  • Reagents and Materials:

    • Test Compound: this compound dissolved in DMSO.

    • Enzymes: A panel of purified serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin).

    • Substrates: Corresponding fluorogenic or chromogenic substrates for each enzyme.

    • Assay Buffer: Typically a Tris or HEPES buffer at physiological pH.

    • 96-well or 384-well microplates.

    • Microplate reader capable of kinetic fluorescence or absorbance measurements.

  • Procedure:

    • A dilution series of the test compound is prepared in the assay buffer.

    • The enzyme is pre-incubated with the test compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control (DMSO).

    • The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable pharmacological model.

B. Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the test compound on one or more human cell lines.

Methodology:

  • Reagents and Materials:

    • Test Compound: this compound dissolved in DMSO.

    • Cell Lines: A panel of human cell lines (e.g., cancer cell lines from different tissues, and a non-cancerous control cell line).

    • Cell Culture Medium: Appropriate for the selected cell lines, supplemented with fetal bovine serum and antibiotics.

    • Cell Viability Reagent: e.g., Resazurin, MTT, or a commercial ATP-based assay kit.

    • 96-well cell culture plates.

    • CO2 incubator, microscope, and microplate reader.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing a serial dilution of the test compound.

    • Cells are incubated with the compound for a specified duration (e.g., 72 hours).

    • The cell viability reagent is added to each well according to the manufacturer's protocol.

    • After a further incubation period, the fluorescence or absorbance is measured.

    • The percentage of cell viability is calculated for each concentration relative to a vehicle control.

    • The half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) is determined from the dose-response curve.

IV. Potential Signaling Pathway Modulation: An Illustrative Example

Should this compound be identified as a proteasome inhibitor, a key signaling pathway it would be expected to modulate is the NF-κB pathway. The proteasome is responsible for the degradation of IκB, the inhibitor of NF-κB. Inhibition of the proteasome leads to the accumulation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.

nfkb_pathway Test_Compound This compound (Hypothetical Proteasome Inhibitor) Proteasome 26S Proteasome Test_Compound->Proteasome Inhibits IkB_p Phosphorylated IκBα Proteasome->IkB_p Degrades NFkB_active Active NF-κB (Nuclear Translocation) IkB_p->NFkB_active Releases NF-κB NFkB_complex NF-κB/IκBα Complex (Cytoplasmic) NFkB_complex->IkB_p Phosphorylation & Ubiquitination Gene_Expression Target Gene Transcription (Inflammation, Survival) NFkB_active->Gene_Expression Promotes

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a versatile and efficient route to a wide array of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid with various aryl halides. The electron-rich nature of this boronic acid, due to the ether linkage, makes the selection of appropriate catalytic systems crucial for achieving high yields and purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of these parameters may be necessary for different aryl halide coupling partners.

EntryAryl Halide (1.0 equiv)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)10012>90
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)9016>85
32-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (10:1)10018>80

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe. The use of degassed solvents is recommended to maintain an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[3][4]

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base B Purge with Inert Gas A->B C Add Degassed Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Dilute and Extract F->G H Wash with Brine G->H I Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K L Pure Biaryl Product K->L

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Chan-Lam cross-coupling with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid for diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Chan-Lam Cross-Coupling with 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid for Diaryl Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds.[1][2][3][4][5][6] This copper-catalyzed reaction facilitates the coupling of boronic acids with phenols or amines to yield diaryl ethers or aryl amines, respectively.[2][3] A key advantage of the Chan-Lam coupling over other methods, such as the Buchwald-Hartwig reaction, is its ability to be conducted under mild conditions, often at room temperature and open to the air, using inexpensive and readily available copper catalysts.[1][3] This application note provides a detailed protocol for the synthesis of diaryl ethers using this compound as the arylating agent.

Reaction Principle

The Chan-Lam reaction proceeds via an oxidative coupling mechanism. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), and often requires a base to facilitate the deprotonation of the phenol.[7] The reaction can be performed in the presence of air, which serves as the terminal oxidant to regenerate the active copper catalyst.[1] The general scheme for the Chan-Lam synthesis of diaryl ethers is shown below:

Ar-B(OH)₂ + Ar'-OH --(Cu(II) catalyst, Base, Oxidant)--> Ar-O-Ar'

Application in Drug Discovery

Diaryl ether moieties are prevalent in a wide range of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[6] The ability to synthesize these structures under mild conditions makes the Chan-Lam coupling an attractive tool in drug discovery and development, allowing for the late-stage functionalization of complex molecules.

Experimental Protocols

This section provides a detailed protocol for a representative Chan-Lam cross-coupling reaction between this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • 4 Å Molecular Sieves (optional, but recommended for improved yields)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the substituted phenol (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Addition of Solvent and Base: Add the chosen solvent (e.g., CH₂Cl₂, 10 mL) to the flask, followed by the addition of the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv). If using, add powdered 4 Å molecular sieves (approx. 250 mg).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, filter the mixture through a pad of celite to remove the copper catalyst and molecular sieves. Wash the celite pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diaryl ether.

Data Presentation

The following table summarizes representative quantitative data for Chan-Lam diaryl ether synthesis based on literature reports for analogous substrates.

EntryArylboronic AcidPhenolCatalyst (mol%)Base (equiv)SolventTime (h)Yield (%)
1Phenylboronic acid4-MethoxyphenolCu(OAc)₂ (10)Et₃N (2)CH₂Cl₂2485-95
24-Tolylboronic acidPhenolCu(OAc)₂ (10)Pyridine (2)CH₂Cl₂4880-90
33-Chlorophenylboronic acid4-tert-ButylphenolCu(OAc)₂ (10)Et₃N (2)MeOH3675-85
44-(Trifluoromethyl)phenylboronic acidNaphtholCu(OAc)₂ (10)Pyridine (2)CH₂Cl₂4870-80

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Boronic Acid - Phenol - Cu(OAc)₂ add_solvent Add Solvent (e.g., CH₂Cl₂) start->add_solvent add_base Add Base (e.g., Et₃N) add_solvent->add_base stir Stir at RT (24-48h) Open to Air add_base->stir filter Filter through Celite stir->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Diaryl Ether purify->product

Caption: Experimental workflow for Chan-Lam diaryl ether synthesis.

Catalytic Cycle

catalytic_cycle cu2_acetate Cu(II)(OAc)₂ cu2_phenoxide Ar'O-Cu(II)-OAc cu2_acetate->cu2_phenoxide + Ar'OH - HOAc cu2_aryl_phenoxide Ar'O-Cu(II)-Ar cu2_phenoxide->cu2_aryl_phenoxide + ArB(OH)₂ (Transmetalation) cu3_intermediate [Ar'O-Cu(III)-Ar]⁺OAc⁻ cu2_aryl_phenoxide->cu3_intermediate Oxidation (O₂ from air) cu1_oac Cu(I)OAc cu3_intermediate->cu1_oac Reductive Elimination product Ar-O-Ar' cu3_intermediate->product cu1_oac->cu2_acetate Oxidation (O₂ from air) boronic_acid ArB(OH)₂ phenol Ar'OH

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling.

References

Application Notes and Protocols for the Copper-Catalyzed Arylation of Phenols with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed arylation of phenols with arylboronic acids, known as the Chan-Lam coupling or Chan-Evans-Lam coupling, is a powerful and versatile method for the formation of diaryl ethers.[1][2] This reaction offers a significant advantage over traditional methods like the Ullmann condensation by proceeding under milder conditions, often at room temperature and open to the air, and tolerating a wide range of functional groups.[1][3][4] Diaryl ether moieties are prevalent in numerous biologically active molecules and functional materials, making this transformation highly relevant in drug discovery and materials science.[5] This document provides detailed application notes and a general protocol for the copper-catalyzed arylation of various phenols using 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid.

Reaction Principle

The core of this transformation is the copper-mediated cross-coupling of a phenol with an arylboronic acid to form a C-O bond. The reaction is typically catalyzed by a simple copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), and often requires a base.[2][4] While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway involves the formation of a copper-aryl species, followed by coordination of the phenol and subsequent reductive elimination to yield the diaryl ether product.[1][2][6]

Mandatory Visualizations

Reaction Scheme

G cluster_0 Copper-Catalyzed Arylation of a Phenol Phenol Ar-OH Product Ar-O-R Diaryl Ether Phenol->Product + Boronic_Acid R-B(OH)₂ This compound Boronic_Acid->Product + Catalyst [Cu] Catalyst->Product cat. Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme of the copper-catalyzed arylation.

Proposed Catalytic Cycle

G CuII Cu(II) Catalyst ArCuII Ar-Cu(II)-X CuII->ArCuII Transmetalation with Ar-B(OH)₂ ArCuIIOAr Ar-Cu(II)-OAr' ArCuII->ArCuIIOAr Ligand Exchange with Ar'-OH ArCuIII Ar-Cu(III)(OAr')L ArCuIIOAr->ArCuIII Oxidation Product Ar-O-Ar' ArCuIII->Product Reductive Elimination CuI Cu(I) ArCuIII->CuI CuI->CuII Reoxidation (e.g., by air) G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Phenol, Boronic Acid, and Cu(OAc)₂ B Add DCM and Pyridine A->B C Stir at Room Temperature (Open to Air) B->C D Monitor by TLC C->D E Quench with aq. NH₄Cl D->E Reaction Complete F Extract with DCM E->F G Wash with aq. NaHCO₃ and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, a substrate notable for its steric bulk and electron-rich nature, with various aryl halides. The selection of an appropriate palladium catalyst system is critical for achieving high efficiency and yields with such challenging substrates.

Catalyst Selection and Reaction Principles

The successful cross-coupling of this compound hinges on overcoming the steric hindrance imposed by the bulky 2,4-dichlorophenylmethoxy group. This often requires catalyst systems that are more active than those used for simpler arylboronic acids.

Key Considerations for Catalyst System Selection:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Common Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) and PdCl₂(dppf) are often used and are reduced in situ to the active Pd(0) species. Direct Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed, though they can be more sensitive to air and moisture.

  • Ligands: The choice of ligand is paramount. For sterically hindered and electron-rich substrates, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the catalytically active species. Examples of highly effective ligands include Buchwald ligands such as SPhos, XPhos, and RuPhos. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for hindered substrates.

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water. The presence of water is often beneficial for the dissolution of the base and can facilitate the transmetalation step.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Palladium Catalyst Systems

Based on literature precedents for sterically hindered and electron-rich arylboronic acids, the following catalyst systems are recommended as starting points for the cross-coupling of this compound.

Catalyst SystemPalladium PrecatalystLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
1 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-1101-2
2 Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O80-1101-2
3 PdCl₂(dppf)-K₂CO₃DMF/H₂O90-1202-5
4 Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-1003-5

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Degassed water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Reaction Workflow:

Suzuki_Workflow cluster_workflow Experimental Workflow A 1. Assemble Reactants - Boronic Acid - Aryl Halide - Pd Precatalyst - Ligand - Base B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (Monitor by TLC/GC-MS) C->D E 5. Workup - Quench - Extract - Dry D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a more active catalyst system (e.g., a different Buchwald ligand). Prolonging the reaction time may also be beneficial.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, ensure a thoroughly deoxygenated reaction environment and consider using a less aqueous solvent system or anhydrous conditions with a base like potassium fluoride (KF).

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can sometimes be observed. This can often be suppressed by carefully controlling the reaction temperature and catalyst loading.

Conclusion

The palladium-catalyzed cross-coupling of this compound presents a synthetic challenge due to steric hindrance. However, by employing modern catalyst systems featuring bulky, electron-rich phosphine ligands and carefully optimizing the reaction conditions, high yields of the desired biaryl products can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform these valuable transformations.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental pursuit in medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, enabling the efficient synthesis of biaryl compounds. This reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a valuable building block for introducing a dichlorinated benzyloxy phenyl moiety into target molecules. The presence of the dichlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing metabolic stability, binding affinity, and lipophilicity. These attributes make it an attractive reagent in drug discovery programs.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar¹-X), leading to the formation of a palladium(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the palladium(II) complex. This step forms a diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product (Ar¹-Ar²) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and reaction efficiency.

Applications in Drug Discovery and Materials Science

Biaryl structures are integral to a multitude of marketed drugs and clinical candidates. The incorporation of the 4-(2,4-dichlorophenylmethoxy)phenyl moiety can be a strategic approach in drug design to:

  • Enhance Metabolic Stability: The chlorine atoms on the phenyl ring can block sites susceptible to oxidative metabolism, thereby prolonging the in-vivo half-life of a drug candidate.

  • Modulate Lipophilicity: The halogenated aromatic group can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and reach its biological target.

  • Improve Binding Affinity: The electronic and steric properties of the dichlorobenzyl ether group can lead to more favorable interactions with the binding pockets of target proteins.

In materials science, the introduction of such moieties can influence the electronic and photophysical properties of organic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv) or another suitable base

  • Toluene (or another suitable solvent like dioxane or DMF)

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a biaryl compound using this compound. Please note that actual yields will vary depending on the specific aryl halide used and optimization of the reaction conditions.

Aryl Halide (Example)Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileThis compoundPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O901285-95
1-Bromo-4-nitrobenzeneThis compoundPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O100880-90
4-BromoanisoleThis compoundPdCl₂(dppf) (3)-Cs₂CO₃DMF110690-98

Yields are estimated based on typical Suzuki-Miyaura reactions and should be considered as a guide for optimization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar¹-Pd(II)L_n-Ar² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 regenerates product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Combine Reactants: Aryl Halide This compound Catalyst & Ligand Base inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert_atmosphere add_solvents Add Degassed Solvents (e.g., Toluene/Water) inert_atmosphere->add_solvents reaction Heat and Stir (e.g., 80-100 °C) add_solvents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: Dilute with Organic Solvent & Water Separate Layers Extract Aqueous Layer monitoring->workup drying Dry Combined Organic Layers (e.g., Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Flash Chromatography concentration->purification product Isolate Pure Biaryl Product purification->product

Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid in medicinal chemistry, with a specific focus on its hypothesized role as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. The protocols detailed below are based on established methodologies for evaluating IDO1 inhibitors and can be adapted for the specific investigation of this compound.

Introduction

This compound is a synthetic organic compound featuring a phenylboronic acid moiety linked to a dichlorophenylmethoxy group. While direct biological data for this specific molecule is not extensively published, its structural components strongly suggest a potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Boronic acids are a known class of serine protease inhibitors and have shown promise in targeting various enzymes. The dichlorophenylmethoxy substituent is a common feature in many pharmacologically active compounds, often contributing to enhanced binding affinity and metabolic stability.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][2] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][4] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[1] Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.

Hypothesized Mechanism of Action: IDO1 Inhibition

The boronic acid group of this compound is hypothesized to interact with the heme iron center within the active site of the IDO1 enzyme. This interaction can be either reversible or irreversible, leading to the inhibition of the enzyme's catalytic activity. The dichlorophenylmethoxy moiety is predicted to occupy a hydrophobic pocket within the active site, further strengthening the binding affinity.

Quantitative Data Summary

While specific quantitative data for this compound as an IDO1 inhibitor is not yet publicly available, the following table presents typical inhibitory concentrations (IC50) for other boronic acid-based IDO1 inhibitors to provide a comparative context for experimental design.

Inhibitor TypeCompound ExampleTargetIC50 (nM)Cell-Based IC50 (nM)Reference
Boronic Acid DerivativeCompound 7ehIDO18,000N/A[5]
Boronic Acid DerivativeCompound 7fhIDO115,000N/A[5]
Boronic Acid DerivativeCompound 7ghIDO160,000N/A[5]
Boronic Acid DerivativeCompound 7hhIDO130,000N/A[5]

N/A: Not Available

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for evaluating its inhibitory activity against IDO1.

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-Hydroxyphenylboronic acid

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxyphenylboronic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Add 2,4-dichlorobenzyl chloride (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at 60°C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol details a biochemical assay to determine the direct inhibitory effect of the compound on recombinant human IDO1 enzyme activity.[6][7]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)[8]

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), L-tryptophan (200 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 U/mL).

  • Add varying concentrations of this compound (e.g., from 0.1 nM to 100 µM) to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the recombinant human IDO1 enzyme (e.g., 50 nM) to all wells except for the blank.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding TCA to a final concentration of 3% (w/v).

  • Incubate the plate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Add an equal volume of Ehrlich's reagent to each well.

  • Incubate at room temperature for 10 minutes to allow color development.

  • Measure the absorbance at 480 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell-Based IDO1 Inhibition Assay

This protocol describes a method to evaluate the ability of the compound to inhibit IDO1 activity in a cellular context.[8]

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells or HeLa cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.

  • Simultaneously, add varying concentrations of this compound to the wells. Include a vehicle control.

  • Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect the cell culture supernatant.

  • Add TCA to the supernatant to a final concentration of 3% (w/v).

  • Follow steps 7-12 from the in vitro assay protocol to measure the kynurenine concentration.

  • Calculate the percentage of inhibition and the cellular IC50 value.

Visualizations

IDO1 Signaling Pathway in Cancer

IDO1_Pathway cluster_cell Tumor/Antigen Presenting Cell IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT IDO1_gene IDO1 Gene Transcription JAK_STAT->IDO1_gene IDO1_protein IDO1 Enzyme IDO1_gene->IDO1_protein Translation Kynurenine Kynurenine IDO1_protein->Kynurenine Catalysis Tryptophan Tryptophan Tryptophan->IDO1_protein Depletion T_cell_anergy T-cell Anergy/ Apoptosis Tryptophan->T_cell_anergy Treg_activation Treg Activation Kynurenine->Treg_activation Immune_Evasion Tumor Immune Evasion T_cell_anergy->Immune_Evasion Treg_activation->Immune_Evasion Inhibitor 4-(2,4-Dichlorophenylmethoxy) phenylboronic acid Inhibitor->IDO1_protein Inhibition

Caption: IDO1 signaling pathway in cancer and the point of inhibition.

Experimental Workflow for IDO1 Inhibition Assay

experimental_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prepare_reagents setup_plate Set up 96-well Plate (Controls and Test Concentrations) prepare_reagents->setup_plate add_enzyme Add IDO1 Enzyme setup_plate->add_enzyme initiate_reaction Initiate Reaction with Substrate Mix add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction hydrolyze Hydrolyze N-formylkynurenine stop_reaction->hydrolyze develop_color Add Ehrlich's Reagent for Color Development hydrolyze->develop_color read_absorbance Read Absorbance at 480 nm develop_color->read_absorbance analyze_data Data Analysis (Calculate % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Logical Relationship of IDO1 Inhibition and Immune Response

logical_relationship IDO1_active Active IDO1 IDO1_inhibited Inhibited IDO1 Trp_depletion Tryptophan Depletion IDO1_active->Trp_depletion Kyn_accumulation Kynurenine Accumulation IDO1_active->Kyn_accumulation Inhibitor 4-(2,4-Dichlorophenylmethoxy) phenylboronic acid Inhibitor->IDO1_active Inhibits Trp_restored Tryptophan Levels Restored IDO1_inhibited->Trp_restored Kyn_reduced Kynurenine Levels Reduced IDO1_inhibited->Kyn_reduced T_cell_suppression T-cell Suppression Trp_depletion->T_cell_suppression Kyn_accumulation->T_cell_suppression T_cell_activation T-cell Activation Trp_restored->T_cell_activation Kyn_reduced->T_cell_activation Tumor_growth Tumor Growth T_cell_suppression->Tumor_growth Tumor_rejection Tumor Rejection T_cell_activation->Tumor_rejection

Caption: Logical flow of IDO1 inhibition leading to an anti-tumor response.

References

experimental procedure for the synthesis of bioactive molecules using this boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Bioactive Molecules Using Boronic Acids

Introduction

Boronic acids and their derivatives are versatile reagents in modern organic synthesis, playing a pivotal role in the construction of complex molecular architectures, particularly in the pharmaceutical industry. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This protocol details the synthesis of a key intermediate in the production of a class of antihypertensive drugs, the sartans, which act as angiotensin II receptor blockers (ARBs). Specifically, we will focus on the Suzuki-Miyaura coupling of a boronic acid with a halogenated aromatic compound to form the characteristic biphenyl scaffold of these bioactive molecules.

Core Application: Synthesis of a Biphenyl Intermediate for Angiotensin II Receptor Blockers

The synthesis of angiotensin II receptor blockers, such as Losartan and Valsartan, frequently involves a crucial Suzuki-Miyaura cross-coupling step to create the biphenyl core. This reaction typically involves the coupling of a boronic acid with a halogenated aromatic ring. The biphenyl structure is essential for the molecule's ability to block the AT1 receptor, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of Angiotensin II Receptor Blockers

Angiotensin II receptor blockers exert their therapeutic effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, leading to a cascade of events that includes vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure. By competitively blocking the AT1 receptor, ARBs prevent these effects, resulting in vasodilation and a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ARBs Angiotensin II Receptor Blockers (ARBs) ARBs->AT1Receptor Blockade Renin Renin ACE ACE

Caption: Simplified signaling pathway of the renin-angiotensin-aldosterone system and the mechanism of action of Angiotensin II Receptor Blockers (ARBs).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a boronic acid and a halogenated aromatic compound to synthesize a biphenyl intermediate.

Materials:

  • Aryl halide (e.g., 2-bromo-4'-methylbiphenyl)

  • Boronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)

  • Base (e.g., Potassium carbonate, K2CO3)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

  • Solvent Addition: Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Suzuki_Workflow Start Start Setup Combine Aryl Halide, Boronic Acid, and Base in Flask Start->Setup Solvent Add Solvent Mixture Setup->Solvent Inert Purge with Inert Gas Solvent->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Reaction Heat to Reflux and Stir Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Extraction and Drying) Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of a biphenyl intermediate via a Suzuki-Miyaura coupling.

Entry Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%) Purity (%)
12-BromotoluenePhenylboronic acidPd(PPh3)4K2CO3Toluene/Ethanol/H2O85>98
24-Bromoanisole4-Methylphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane/H2O92>99
31-Chloro-4-nitrobenzene3-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O78>97

Note: Yields and purities are representative and can vary based on specific substrates, reaction conditions, and purification techniques.

Conclusion

The use of boronic acids in Suzuki-Miyaura cross-coupling reactions is a robust and highly effective method for the synthesis of bioactive molecules, particularly those containing a biphenyl scaffold. The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids make this a cornerstone of modern medicinal chemistry and drug development. The protocol and data presented here provide a foundational understanding for researchers and scientists to apply this powerful synthetic tool in their own work.

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and various aryl halides. The protocols and data presented herein are intended to serve as a starting point for researchers, scientists, and drug development professionals, and may require further optimization for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that involves the cross-coupling of an organoborane (in this case, this compound) with an organohalide (aryl halide) in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of starting materials.

The general transformation is depicted below:

General Suzuki-Miyaura Reaction Scheme

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. This protocol is a representative example and may need to be adapted based on the specific reactivity of the aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon). This cycle should be repeated three times to ensure an inert atmosphere.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the flask.

  • Add the degassed solvent system (e.g., a mixture of an organic solvent and water, such as Toluene/H₂O or Dioxane/H₂O in a 4:1 to 10:1 ratio). The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (2-24 hours). Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography on silica gel, to afford the desired biaryl product.

Reaction Conditions: Data Summary

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time of the Suzuki-Miyaura coupling. The following tables summarize representative reaction conditions and their effect on the coupling of this compound with a model aryl bromide.

Table 1: Effect of Different Palladium Catalysts

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001285
2PdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O (4:1)90892
3Pd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O (10:1)100695
4Pd₂(dba)₃/XPhos (2)Cs₂CO₃Dioxane110497

*Representative yields for the coupling with 4-bromoanisole.

Table 2: Effect of Different Bases

EntryCatalystBase (equiv.)SolventTemp (°C)Time (h)Yield (%)*
1PdCl₂(dppf)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
2PdCl₂(dppf)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)90696
3PdCl₂(dppf)K₃PO₄ (2.0)Dioxane/H₂O (4:1)901088
4PdCl₂(dppf)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)901281

*Representative yields for the coupling with 4-bromoanisole.

Table 3: Effect of Different Solvents

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)*
1PdCl₂(dppf)K₂CO₃Toluene/H₂O (4:1)1001089
2PdCl₂(dppf)K₂CO₃Dioxane/H₂O (4:1)90892
3PdCl₂(dppf)K₂CO₃DMF/H₂O (4:1)110685
4PdCl₂(dppf)K₂CO₃Acetonitrile/H₂O (4:1)801278

*Representative yields for the coupling with 4-bromoanisole.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_setup cluster_reaction cluster_workup cluster_purification setup Reaction Setup reagents Add Boronic Acid, Aryl Halide, Base setup->reagents inert Inert Atmosphere (Evacuate/Backfill N2/Ar) reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst reaction Reaction catalyst->reaction heat Heat and Stir (e.g., 80-110 °C) reaction->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Workup monitor->workup cool Cool to RT workup->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purification Purification dry->purification chromatography Column Chromatography purification->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)Ln-X oa->pdiia tm Transmetalation pdiia->tm Ar'-B(OR)2 (Base) pdiib Ar-Pd(II)Ln-Ar' tm->pdiib re Reductive Elimination pdiib->re re->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate are irritants.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low or no conversion:

    • Ensure the reaction was performed under strictly inert conditions.

    • Check the quality and activity of the palladium catalyst.

    • The base may not be strong enough or sufficiently soluble. Consider a stronger or different base.

    • The reaction temperature may be too low.

  • Formation of side products:

    • Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a different catalyst or base, or by adjusting the stoichiometry.

    • Dehalogenation of the aryl halide can be a competing pathway.

  • Difficulty in purification:

    • Residual palladium can be removed by filtration through a pad of Celite or by treatment with a palladium scavenger.

Protecting Group Strategies for Reactions Involving 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies in reactions involving 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. The focus is on the protection of the boronic acid moiety to enhance stability and control reactivity, particularly in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The inherent stability of the 2,4-dichlorobenzyl ether protecting group for the phenolic hydroxyl is also discussed.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often employed in the synthesis of complex biaryl structures through palladium- or copper-catalyzed cross-coupling reactions. The presence of two key functional groups, the boronic acid and the phenolic ether, necessitates a careful consideration of protecting group strategies to ensure successful and high-yielding transformations.

The boronic acid group, while essential for cross-coupling, can be unstable under certain reaction conditions, leading to side reactions such as protodeboronation.[1] Protection of the boronic acid as a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can mitigate these stability issues and allow for a broader range of reaction conditions to be employed.[2][3]

The 2,4-dichlorobenzyl ether serves as a robust protecting group for the phenolic hydroxyl group. Benzyl ethers are generally stable to a wide range of reaction conditions, including those typically used for Suzuki-Miyaura and Chan-Lam couplings.[4] Their removal usually requires specific conditions, such as catalytic hydrogenolysis or treatment with strong acids, which are orthogonal to the deprotection methods for common boronic acid protecting groups.[5][6] This orthogonality is a key principle in multi-step synthesis.[7]

This guide details protocols for the protection of this compound as its pinacol and MIDA esters, its application in a generalized Suzuki-Miyaura coupling, and subsequent deprotection of the boronic acid moiety.

Protecting Group Strategies: Boronic Acids

The choice of protecting group for the boronic acid depends on the desired stability and the specific reaction conditions of subsequent steps. Pinacol and MIDA esters are two of the most widely used and versatile protecting groups for boronic acids.[3][5]

Pinacol Boronate Esters

Pinacol esters are popular due to their ease of formation and sufficient stability for purification by column chromatography.[8] They are often reactive enough to be used directly in Suzuki-Miyaura couplings without prior deprotection.[9] However, for reactions requiring the free boronic acid, a deprotection step is necessary.

MIDA Boronate Esters

MIDA boronates offer exceptional stability to a wide range of reaction conditions, including chromatography, and are unreactive in standard anhydrous cross-coupling reactions.[2][3] This "slow-release" characteristic can be advantageous in reactions where a low concentration of the free boronic acid is beneficial.[10] Deprotection is readily achieved under mild basic aqueous conditions.[5]

Experimental Protocols

Protocol 1: Protection of this compound as its Pinacol Ester

This protocol describes the formation of 2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

  • This compound

  • Pinacol

  • Toluene or other azeotroping solvent

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of toluene to suspend the reagents.

  • Heat the mixture to reflux and allow the water to be removed azeotropically.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization to yield the desired pinacol boronate ester.

Protocol 2: Protection of this compound as its MIDA Ester

This protocol details the synthesis of the MIDA boronate of this compound using MIDA anhydride.[8]

Materials:

  • This compound

  • N-Methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and MIDA anhydride (1.2 equiv).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture at 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate often precipitates from the solution upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product purified by silica gel chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The protected boronic acid can be used in subsequent cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura reaction.

Protocol 3: Generalized Suzuki-Miyaura Coupling of Protected this compound Ester

Materials:

  • Protected this compound ester (pinacol or MIDA) (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, the protected boronic acid ester, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Deprotection Protocols

Protocol 4: Deprotection of the Pinacol Boronate Ester

This two-step protocol involves transesterification with diethanolamine followed by mild acidic hydrolysis.

Materials:

  • Pinacol-protected biaryl product

  • Diethanolamine (DEA)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure: Step 1: Transesterification with Diethanolamine

  • Dissolve the pinacol boronate ester (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv) dropwise at room temperature. A precipitate should form.

  • Stir the mixture for 30-60 minutes.

  • Collect the precipitated diethanolamine boronate by vacuum filtration and wash with cold diethyl ether.

Step 2: Hydrolysis

  • Suspend the diethanolamine boronate in a mixture of diethyl ether and 0.1 M HCl.

  • Stir vigorously at room temperature for 20-30 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.

Protocol 5: Deprotection of the MIDA Boronate Ester

Deprotection of MIDA boronates is typically achieved under mild basic conditions.[2][5]

Materials:

  • MIDA-protected biaryl product

  • 1 M Sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the MIDA boronate ester in a suitable solvent such as THF.

  • Add an aqueous solution of 1 M NaOH or saturated NaHCO₃.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the described protocols. The data is representative and may require optimization for specific substrates.

Table 1: Protection of this compound

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
PinacolPinacolTolueneReflux2-485-95
MIDAMIDA anhydrideDioxane80-10012-2470-90

Table 2: Generalized Suzuki-Miyaura Coupling Conditions

Boronic Acid DerivativePalladium CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pinacol EsterPd(PPh₃)₄K₂CO₃Dioxane/H₂O1004-1275-90
MIDA EsterPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10012-2470-85

Table 3: Deprotection of Boronic Acid Protecting Groups

Protecting GroupDeprotection ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Pinacol1. DEA; 2. 0.1 M HClDiethyl etherRoom Temp1-280-95
MIDA1 M NaOH or sat. NaHCO₃THF/H₂ORoom Temp1-490-99

Visualizations

The following diagrams illustrate the workflows and relationships described in these protocols.

Protection_Workflow cluster_start Starting Material cluster_protection Protection cluster_protected Protected Intermediates Start 4-(2,4-Dichlorophenylmethoxy) phenylboronic acid Pinacol Pinacol Protection Start->Pinacol Pinacol, Toluene, Reflux MIDA MIDA Protection Start->MIDA MIDA anhydride, Dioxane, Heat Pinacol_Ester Pinacol Ester Pinacol->Pinacol_Ester MIDA_Ester MIDA Ester MIDA->MIDA_Ester

Caption: Workflow for the protection of the boronic acid.

Suzuki_Coupling_Workflow cluster_reagents Reactants cluster_conditions Reaction Conditions Protected_BA Protected Boronic Acid Ester (Pinacol or MIDA) Coupling Suzuki-Miyaura Coupling Protected_BA->Coupling Aryl_Halide Aryl Halide Aryl_Halide->Coupling Catalyst Pd Catalyst Catalyst->Coupling Base Base Base->Coupling Solvent Solvent Solvent->Coupling Product Protected Biaryl Product Coupling->Product

Caption: Generalized Suzuki-Miyaura coupling workflow.

Deprotection_Workflow cluster_start Protected Product cluster_deprotection Deprotection cluster_final Final Product Start Protected Biaryl Deprotect_Pinacol Deprotect Pinacol Start->Deprotect_Pinacol 1. DEA 2. 0.1M HCl Deprotect_MIDA Deprotect MIDA Start->Deprotect_MIDA aq. Base Final_Product Biaryl Boronic Acid Deprotect_Pinacol->Final_Product Deprotect_MIDA->Final_Product

Caption: Deprotection strategies for the boronic acid moiety.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues in Suzuki-Miyaura coupling reactions involving 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with sterically demanding substrates like this compound, can stem from several factors. The initial points to verify are:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1] Ensure the reaction solvent is thoroughly degassed and the entire process is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][3]

  • Reagent Purity and Stability: Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1][4]

  • Base Selection: The choice and quality of the base are critical. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[2][5] The base must be finely powdered and anhydrous for optimal results.

Q2: I am observing significant amounts of a byproduct that appears to be the dehalogenated starting material of my aryl halide. What causes this and how can I minimize it?

A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings.[4] This occurs when the palladium complex, after oxidative addition to the aryl halide, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene.[4] To minimize dehalogenation:

  • Choice of Base and Solvent: Certain bases and solvents can promote dehalogenation. For instance, using amine bases or alcoholic solvents can sometimes lead to hydride formation.[4] Consider switching to a non-protic solvent system and a carbonate or phosphate base.

  • Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Using bulky, electron-rich phosphine ligands can often favor the desired reductive elimination step.

  • Water Content: While some water is often beneficial for Suzuki couplings, excessive amounts can sometimes contribute to side reactions. Ensure your solvent system has the optimal water content.

Q3: Protodeboronation of this compound seems to be a major issue in my reaction. How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common decomposition pathway for boronic acids, especially those that are electron-deficient or sterically hindered.[6] To mitigate this:

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[7] These are often more resistant to protodeboronation under basic reaction conditions.[8]

  • Reaction Conditions: Use anhydrous solvents and ensure the base is thoroughly dried. The presence of excess water or acidic impurities can accelerate protodeboronation.

  • Base Choice: A carefully chosen base can minimize this side reaction. Sometimes, using a weaker base or a fluoride source like KF can be beneficial.[2]

  • Slow Addition: In some cases, slow addition of the boronic acid or the base to the reaction mixture can help to maintain a low instantaneous concentration of the sensitive reagent, thereby reducing decomposition.

Troubleshooting Guides

Issue: Low Yield with Sterically Hindered Aryl Halide

When coupling this compound with a sterically hindered aryl halide (e.g., one with ortho-substituents), the steric hindrance can significantly slow down the reaction.

Troubleshooting Steps:

  • Ligand Modification: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as SPhos or XPhos, which are known to facilitate couplings of sterically demanding substrates.[5][9][10]

  • Catalyst System: Employ a pre-formed catalyst or a more active catalyst system. For example, using Pd₂(dba)₃ with a suitable ligand can be more effective than Pd(PPh₃)₄.[5]

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier associated with sterically hindered substrates. Monitor for decomposition at higher temperatures.

  • Choice of Base: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step, which can be slow for hindered substrates.[5]

Catalyst SystemLigand TypeKey Advantages for Hindered CouplingsTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including sterically hindered ones.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Readily available but often shows lower activity for challenging, hindered substrates.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable, but may be less active than Buchwald-type ligands for highly hindered couplings.2-5

Data compiled from literature on analogous systems.[5]

Issue: Low Yield with Electron-Deficient Aryl Halide

The electronic properties of the coupling partners significantly influence the reaction rate. The 2,4-dichloro substitution on the phenylmethoxy group of the boronic acid can impart some electron-withdrawing character. Coupling this with an electron-deficient aryl halide can slow down the oxidative addition step.

Troubleshooting Steps:

  • Ligand Choice: Use electron-rich and bulky ligands. These ligands can increase the electron density on the palladium center, which facilitates the oxidative addition to the electron-deficient aryl halide. Ligands like SPhos have demonstrated high efficacy in these cases.[10]

  • Solvent System: The choice of solvent can impact the reaction rate. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[5] For particularly challenging cases, a switch in solvent might be beneficial.

  • Base Selection: A stronger base can accelerate slow reactions. Cs₂CO₃ is a strong base that can be effective, but it may also promote side reactions.[5] K₃PO₄ is often a good compromise.[5]

BaseSolvent SystemComments
K₃PO₄Toluene/H₂O or Dioxane/H₂OOften effective for challenging couplings, promoting high reaction rates.
K₂CO₃Dioxane/H₂OA common and moderately strong base.
Cs₂CO₃THF or DioxaneA strong base that can accelerate slow reactions but may increase the risk of side reactions.
Et₃NAcetonitrileAn organic base suitable for anhydrous conditions, but may be too weak for this substrate.

Information based on general Suzuki coupling literature.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for your specific aryl halide.

  • Vessel Preparation: An oven-dried reaction vial equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: The vial is sealed with a septum cap and purged with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) is added.[1]

  • Solvent Addition: The degassed solvent system (e.g., Dioxane/H₂O 10:1) is added via syringe.[1]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.

  • Monitoring: The reaction progress is monitored by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere? - Degassed Solvents? - Anhydrous Base? start->check_conditions side_reactions Identify Side Products (TLC, GC-MS, LC-MS) check_reagents->side_reactions check_conditions->side_reactions dehalogenation Dehalogenation Observed side_reactions->dehalogenation Arene-H formed protodeboronation Protodeboronation Observed side_reactions->protodeboronation Boronic acid consumed no_reaction No Reaction / Starting Material side_reactions->no_reaction No product solution_dehalogenation Optimize to Reduce Dehalogenation: - Change Base/Solvent - Use Bulky Ligand dehalogenation->solution_dehalogenation solution_protodeboronation Optimize to Reduce Protodeboronation: - Use Boronic Ester - Anhydrous Conditions - Different Base protodeboronation->solution_protodeboronation solution_no_reaction Optimize for Reactivity: - Increase Temperature - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Use Stronger Base (K3PO4, Cs2CO3) no_reaction->solution_no_reaction end Improved Yield solution_dehalogenation->end solution_protodeboronation->end solution_no_reaction->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_intermediate R1-Pd(II)L_n-R2 pd2_complex->pd2_intermediate transmetalation Transmetalation pd2_intermediate->pd0 reductive_elimination Reductive Elimination aryl_halide R1-X boronic_acid R2-B(OH)2 base Base product R1-R2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

minimizing homocoupling of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, resulting in the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_no No q1->a1_no No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2)? q1->q2 Yes a1_yes Yes sol1 Implement rigorous degassing protocol (e.g., sparging with N2 or Ar for 15-30 min). a1_no->sol1 sol1->q2 a2_no No q2->a2_no No sol2 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) or add a mild reducing agent like potassium formate. q2->sol2 Yes a2_yes Yes q3 Is the boronic acid added all at once? a2_no->q3 sol2->q3 a3_no No q3->a3_no No sol3 Employ slow addition of the boronic acid using a syringe pump to maintain a low instantaneous concentration. q3->sol3 Yes a3_yes Yes q4 Have you optimized the ligand, base, and solvent? a3_no->q4 sol3->q4 a4_no No q4->a4_no No end_node Homocoupling Minimized q4->end_node Yes a4_yes Yes sol4 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos), different bases (e.g., K3PO4, Cs2CO3), and aprotic solvents (e.g., dioxane, THF). a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound?

A1: The homocoupling of arylboronic acids, including this compound, is primarily attributed to two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled biaryl product.[2][4] Rigorous exclusion of oxygen is therefore critical.[5][6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is particularly problematic at the beginning of the reaction.

Q2: How does the choice of palladium source impact the extent of homocoupling?

A2: The palladium source is a critical factor. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often advantageous as it bypasses the in-situ reduction step that can contribute to homocoupling.[1] If a Pd(II) precatalyst is necessary, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) and thereby suppress homocoupling.[5][6]

Q3: What role do ligands play in preventing homocoupling?

A3: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective at promoting the desired cross-coupling pathway.[1] These ligands accelerate the reductive elimination step, which is the final step in the catalytic cycle that forms the desired product. A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, which can otherwise participate in side reactions leading to homocoupling.[1]

Q4: Can the choice of base and solvent affect the formation of the homocoupling byproduct?

A4: Yes, both the base and solvent are important parameters to consider.

  • Base: The base is necessary to activate the boronic acid for transmetalation.[7][8] However, the strength and concentration of the base can influence side reactions. It is often beneficial to screen different bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), to find the optimal conditions for your specific substrates.[9]

  • Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[10][11] Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used.[9] The addition of water is often required to dissolve the base, but the ratio of organic solvent to water should be optimized, as excessive water can sometimes promote homocoupling.[10]

Q5: Is there a procedural modification that can help minimize homocoupling?

A5: Yes, a simple and effective technique is the slow addition of the this compound to the reaction mixture.[9] By using a syringe pump to add the boronic acid solution over a period of time, the instantaneous concentration of the boronic acid in the reaction is kept low. This disfavors the bimolecular homocoupling reaction, which is dependent on the concentration of the boronic acid, relative to the desired cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol incorporates several best practices to suppress the formation of homocoupling byproducts.

Materials:

  • This compound

  • Aryl halide coupling partner

  • Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bulky, electron-rich ligand (e.g., SPhos, XPhos, if not using a pre-formed catalyst complex)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the base (2-3 eq), and the palladium catalyst (2-5 mol%). If using a separate ligand, add it at this stage.

  • Inerting the System: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add the degassed solvent and degassed water (e.g., in a 4:1 to 10:1 ratio) to the flask via a syringe under a positive pressure of inert gas.

  • Boronic Acid Addition: Dissolve the this compound (1.1-1.5 eq) in a minimum amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Signaling Pathway: Mechanisms of Homocoupling

G cluster_0 Oxygen-Mediated Homocoupling cluster_1 Pd(II) Precatalyst-Mediated Homocoupling O2_Pd0 Pd(0) + O2 O2_PdII Pd(II)-peroxo O2_Pd0->O2_PdII Oxidation O2_Adduct Pd(II)-Boronic Acid Adduct O2_PdII->O2_Adduct + ArB(OH)2 O2_Dimer Homocoupled Dimer O2_Adduct->O2_Dimer + ArB(OH)2 PdII_Precat Pd(II) Precatalyst PdII_Trans Diorganopalladium(II) PdII_Precat->PdII_Trans + 2 ArB(OH)2 PdII_Dimer Homocoupled Dimer + Pd(0) PdII_Trans->PdII_Dimer Reductive Elimination

Caption: Proposed mechanisms for boronic acid homocoupling.

Data Presentation

Table 1: Effect of Palladium Source on Homocoupling

EntryPalladium SourceAdditiveHomocoupling (%)Desired Product (%)
1Pd(OAc)₂None2570
2Pd(OAc)₂KCOOH592
3Pd(PPh₃)₄None<295

Note: Data is illustrative and based on general findings in the literature. Actual results may vary depending on specific reaction conditions.

Table 2: Influence of Ligand on Reaction Outcome

EntryLigandHomocoupling (%)Desired Product (%)
1PPh₃1580
2SPhos<394
3XPhos<296

Note: Data is illustrative and based on general findings in the literature. Actual results may vary depending on specific reaction conditions.

References

preventing protodeboronation of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in chemical synthesis, with a primary focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of 1,3-dichloro-2-(4-methoxybenzyl)benzene as a byproduct, which can complicate purification. Arylboronic acids, in general, are susceptible to this reaction, and the specific electronic properties of a molecule can influence its stability.[2][3]

Q2: What are the primary factors that promote the protodeboronation of my arylboronic acid?

A2: Several key factors can accelerate the rate of protodeboronation:

  • pH: The reaction medium's pH is critical. Protodeboronation can occur under both acidic and basic conditions, though it is often most rapid at high pH, which is typical for many Suzuki-Miyaura cross-coupling reactions.[4][5]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[1][6]

  • Base: The choice and concentration of the base are crucial. While necessary for the catalytic cycle, strongly basic conditions can promote the undesired side reaction.[1][6]

  • Solvent: The solvent system can affect the stability of the boronic acid and the intermediates in the catalytic cycle. The presence of water, in particular, can facilitate protodeboronation by acting as a proton source.[7][8]

  • Catalyst Activity: If the palladium catalyst's turnover is slow, the competing protodeboronation reaction has more time to occur.[1][2]

Q3: How should I store this compound to ensure its stability?

A3: To maintain the quality and reactivity of your boronic acid, it is crucial to store it in a tightly sealed container in a dry, well-ventilated area. For long-term stability, refrigeration (below 4°C/39°F) is recommended.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.

Q4: Should I use the boronic acid directly, or is a protected form more suitable?

A4: While direct use is possible, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to suppress protodeboronation.[9][10] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and minimizing the opportunity for decomposition.[1][2][11]

Troubleshooting Guide: Low Yield and Protodeboronation Byproduct

This guide will help you troubleshoot experiments where you observe low yields of your desired cross-coupled product and significant formation of the protodeboronated byproduct.

Problem Potential Cause Recommended Solution
Low Yield & High Protodeboronation 1. Reaction Conditions are too harsh. Lower Temperature: Reduce the reaction temperature. A highly active catalyst may allow for effective coupling at lower temperatures where protodeboronation is less favorable.[6] • Weaker Base: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or fluoride-based bases (e.g., CsF).[3][6] • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can act as a proton source for the side reaction.[3]
2. Boronic Acid Instability. Use a Protected Form: Convert the boronic acid to its pinacol ester or MIDA boronate. This is one of the most effective strategies.[9][10] Pinacol esters offer better stability than the free acid, while MIDA boronates are exceptionally stable and ideal for slow-release strategies.[2][10]
3. Slow Catalytic Turnover. Optimize Catalyst System: Use a highly active palladium precatalyst and ligand system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly accelerate the rate of cross-coupling, allowing it to outcompete protodeboronation.[6][8] • Increase Catalyst Loading: A modest increase in the catalyst loading might improve the reaction rate and overall yield.[1]
4. Inappropriate Solvent Choice. Solvent Screening: If using protic or aqueous solvent mixtures, consider switching to anhydrous aprotic solvents like toluene, dioxane, or 2-MeTHF.[6][12]

Visualizing the Problem and Solutions

The Protodeboronation Pathway

Protodeboronation can be catalyzed by either acid or base, representing two distinct mechanistic pathways that lead to the undesired cleavage of the C-B bond.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway ArylBOH2_acid Ar-B(OH)₂ Protonation Protonation of -B(OH)₂ group ArylBOH2_acid->Protonation H⁺ H2O_attack H₂O Attack on Boron Protonation->H2O_attack Cleavage_acid C-B Bond Cleavage H2O_attack->Cleavage_acid ArH_acid Ar-H (Byproduct) Cleavage_acid->ArH_acid ArylBOH2_base Ar-B(OH)₂ Boronate Aryl Boronate [Ar-B(OH)₃]⁻ ArylBOH2_base->Boronate OH⁻ Protonolysis Protonolysis by H₂O Boronate->Protonolysis Cleavage_base C-B Bond Cleavage Protonolysis->Cleavage_base ArH_base Ar-H (Byproduct) Cleavage_base->ArH_base

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Troubleshooting Workflow

A systematic approach is essential when optimizing your reaction to minimize protodeboronation.

G Start Start: Low Yield & Protodeboronation Observed Check_Stability Is Boronic Acid Protected? Start->Check_Stability Protect_BA Action: Convert to Pinacol or MIDA Ester Check_Stability->Protect_BA No Check_Conditions Analyze Reaction Conditions Check_Stability->Check_Conditions Yes Protect_BA->Check_Conditions Temp Is Temperature > 80°C? Check_Conditions->Temp Lower_Temp Action: Lower Temperature (e.g., 60°C) Temp->Lower_Temp Yes Base Is a Strong Base Used? Temp->Base No Lower_Temp->Base Weaker_Base Action: Switch to Weaker Base (K₃PO₄, Cs₂CO₃) Base->Weaker_Base Yes Catalyst Is Catalyst Turnover Slow? Base->Catalyst No Weaker_Base->Catalyst New_Catalyst Action: Use High-Activity Catalyst/Ligand System Catalyst->New_Catalyst Yes End Problem Resolved Catalyst->End No New_Catalyst->End

Caption: A decision tree for troubleshooting protodeboronation in cross-coupling reactions.

The Slow-Release Strategy

Using a stable boronic acid derivative like a MIDA boronate allows for the slow, controlled release of the active boronic acid, keeping its concentration low and minimizing side reactions.

G MIDA Stable MIDA Boronate (Reservoir) Hydrolysis Slow Hydrolysis (Base, H₂O) MIDA->Hydrolysis BA Free Boronic Acid (Low Concentration) Hydrolysis->BA Coupling Fast Suzuki-Miyaura Cross-Coupling BA->Coupling Protodeboronation Slow Protodeboronation (Minimized) BA->Protodeboronation Product Desired Product Coupling->Product

Caption: The "slow-release" strategy using MIDA boronates to suppress protodeboronation.

Experimental Protocols

Protocol 1: Preparation of this compound pinacol ester

This protocol describes a common method for converting the boronic acid to its more stable pinacol ester, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and begin collecting the water-toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the next step. If necessary, purify by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol employs a highly active catalyst system and milder base to favor the cross-coupling reaction over protodeboronation. Using the pinacol ester from Protocol 1 is highly recommended.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add the aryl halide, the boronic acid pinacol ester, the base, the palladium precatalyst, and the ligand.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction Execution: Place the flask in a preheated oil bath and stir at a moderate temperature (e.g., 60-80 °C).

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

References

optimization of base and solvent for Chan-Lam reaction with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Chan-Lam reaction with a focus on challenging substrates such as 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Chan-Lam reaction is showing low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Chan-Lam coupling is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials. Boronic acids can degrade over time to form boroxines, which may be less reactive.[1] The copper catalyst should be of high quality, and solvents should be anhydrous, especially for O-arylations.[2]

  • Reaction Atmosphere: While the Chan-Lam reaction is known for its tolerance to air, some sluggish reactions or sensitive substrates may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Conversely, in many cases, oxygen from the air is the required oxidant to regenerate the active Cu(II) catalyst.[3][4] Some protocols suggest running the reaction under an oxygen atmosphere to improve yields.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to identify the components.

    • Mostly Starting Material: This indicates the reaction is not proceeding. Consider the following optimizations.

    • Presence of Side Products: Common side products include homocoupling of the boronic acid (Ar-Ar), protodeboronation (Ar-H), and oxidation of the boronic acid to a phenol.[4] Identifying these can help diagnose the issue.

  • Systematic Optimization:

    • Base: The choice of base is crucial and substrate-dependent. A screening of different bases is highly recommended. For sterically hindered substrates, a non-coordinating or sterically hindered base might be beneficial.

    • Solvent: The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are often effective, but a solvent screen is advisable.

    • Temperature: While many Chan-Lam reactions proceed at room temperature, heating can be necessary for less reactive substrates.[2] Monitor for product decomposition at elevated temperatures.

    • Catalyst and Ligand: While Cu(OAc)₂ is a common catalyst, other copper sources can be more effective for specific applications. The addition of a ligand, such as pyridine or a phenanthroline derivative, can sometimes improve yields, although it is not always necessary.

Q2: I am observing significant homocoupling of my arylboronic acid. How can I minimize this side reaction?

A2: Homocoupling is a frequent side reaction in copper-catalyzed cross-coupling reactions.[4] To minimize this:

  • Adjust Stoichiometry: Using a slight excess of the amine or alcohol nucleophile relative to the boronic acid can favor the desired cross-coupling pathway.

  • Optimize the Base: The choice of base can influence the rate of homocoupling versus cross-coupling. Experiment with different bases to find one that selectively promotes the Chan-Lam reaction.

  • Ligand Addition: The use of specific ligands can sometimes suppress homocoupling by stabilizing the copper center and facilitating the desired reductive elimination step.

Q3: My reaction with the sterically hindered this compound is not working. Are there specific conditions for such substrates?

A3: Sterically hindered substrates often require more forcing reaction conditions.[2]

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Choice of Base and Solvent: For hindered substrates, a combination of a stronger, non-nucleophilic base and a higher-boiling point polar aprotic solvent may be necessary.

  • Catalyst System: Consider using a more active copper catalyst or adding a suitable ligand to enhance the catalytic activity. For very hindered substrates, specialized catalyst systems have been developed.[2]

Optimization Data for Chan-Lam Reactions

The following tables provide representative data on the effect of different bases and solvents on the yield of Chan-Lam reactions with arylboronic acids. While this data is not specific to this compound, it offers a valuable starting point for optimization.

Table 1: Effect of Different Bases on Chan-Lam N-Arylation Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineCH₂Cl₂Room Temp4888
22,6-LutidineTolueneRoom Temp2475
3K₂CO₃MeOH601265
4Et₃NCH₂Cl₂Room Temp4855
5NoneMeOHRoom Temp24<10

Yields are representative and will vary depending on the specific substrates.

Table 2: Effect of Different Solvents on Chan-Lam N-Arylation Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1CH₂Cl₂PyridineRoom Temp4885
2THFPyridineRoom Temp4870
3Toluene2,6-LutidineRoom Temp2472
4MeOHK₂CO₃601268
5DMFPyridine80878
6DMSOPyridine100682

Yields are representative and will vary depending on the specific substrates.

Experimental Protocols

General Protocol for Chan-Lam N-Arylation with this compound:

This protocol is a general starting point and should be optimized for your specific amine substrate.

Materials:

  • This compound

  • Amine nucleophile

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Pyridine)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Add the solvent (e.g., CH₂Cl₂, 5 mL) followed by the base (e.g., Pyridine, 2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizing Experimental Workflows and Troubleshooting

General Workflow for Chan-Lam Reaction Optimization:

chan_lam_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Select Nucleophile (Amine/Alcohol) F Combine Reagents & Stir A->F B Select Boronic Acid (this compound) B->F C Choose Cu Catalyst (e.g., Cu(OAc)₂) C->F D Screen Bases (e.g., Pyridine, K₂CO₃) D->F E Screen Solvents (e.g., CH₂Cl₂, MeOH, DMSO) E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up G->H I Purification (Column Chromatography) H->I J Characterization I->J

Caption: A general workflow for the optimization of a Chan-Lam coupling reaction.

Troubleshooting Logic Diagram for Low Yield:

troubleshooting_low_yield cluster_optimization Optimization Strategies cluster_outcome Outcome Start Low/No Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents AnalyzeCrude Analyze Crude Mixture (TLC, LC-MS) CheckReagents->AnalyzeCrude IncreaseTemp Increase Temperature AnalyzeCrude->IncreaseTemp Starting Material Remaining ScreenBase Screen Different Bases AnalyzeCrude->ScreenBase Side Products Observed ScreenSolvent Screen Different Solvents IncreaseTemp->ScreenSolvent ScreenBase->ScreenSolvent ChangeCatalyst Change Cu Source / Add Ligand ScreenSolvent->ChangeCatalyst ImprovedYield Improved Yield ChangeCatalyst->ImprovedYield

Caption: A logical approach to troubleshooting low yields in Chan-Lam reactions.

References

Technical Support Center: Purification of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid and its derivatives.

Section 1: Purification of this compound

This section addresses common issues related to the purity of the boronic acid starting material. Proper purification at this stage is critical to prevent the carry-over of impurities into subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can include:

  • Boroximes (Anhydride Trimers): Arylboronic acids can dehydrate to form cyclic anhydride trimers known as boroximes. These species are generally less reactive in coupling reactions.[1]

  • Starting Materials: Residual reactants from the synthesis, such as 4-((2,4-dichlorobenzyloxy)phenyl) bromide or the corresponding phenol, may be present.[2]

  • Positional Isomers: Depending on the synthetic route, isomers like 2- or 3-(2,4-Dichlorophenylmethoxy)phenylboronic acid could be present.[3][4]

  • Inorganic Salts: Salts from the workup procedure of the synthesis may persist.

  • Solvents: Residual solvents from the synthesis or purification process.

Q2: My boronic acid appears clumpy and less soluble than expected. What could be the cause?

A2: This is often indicative of the presence of boroximes. Recrystallization, particularly from a solvent system containing water, can hydrolyze the boroxime back to the desired boronic acid.[1]

Q3: How can I purify crude this compound?

A3: The two most common methods are recrystallization and column chromatography.

  • Recrystallization: This is effective for removing boroximes and other impurities with different solubility profiles. A mixed solvent system is often required.

  • Column Chromatography: Silica gel chromatography can be used to separate the boronic acid from non-polar and very polar impurities.[5]

  • Acid/Base Extraction: A patent for general boronic acid purification describes a process of dissolving the crude material in a basic aqueous solution to form the boronate salt, washing with an organic solvent (like diethyl ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[6]

Section 2: Purification of Suzuki-Miyaura Coupling Products

This section focuses on the purification of biaryl compounds synthesized using this compound in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low Purity of Final Product After Workup 1. Incomplete reaction (unreacted starting materials).2. Formation of homocoupled byproducts.3. Residual palladium catalyst.4. Persistent inorganic salts.1. Optimize reaction conditions (time, temperature, reagents). Purify via column chromatography.2. Use a slight excess of the boronic acid. Purify via column chromatography or recrystallization.3. Filter the reaction mixture through a plug of Celite® or silica gel before concentration.[1][7] Specialized scavengers can also be used.4. Ensure thorough washing of the organic layer with water and brine during the aqueous workup.[8]
Product Fractions from Column Chromatography are Contaminated with a Grey/Black Precipitate Residual palladium catalyst is co-eluting or precipitating.Filter the combined, concentrated fractions through a 0.45 µm syringe filter or a small plug of silica gel/Celite®.
Difficulty Separating Product from Homocoupled Boronic Acid Byproduct The polarity of the product and the homocoupled byproduct are very similar.Optimize the solvent system for column chromatography. Try a shallow gradient or an isocratic elution. If the product is a solid, recrystallization may be more effective. For very difficult separations, preparative HPLC may be necessary.[9]
Product Yield is Low After Purification 1. Product loss during aqueous workup (if the product has some water solubility).2. Product loss on the silica gel column (if the product is very polar or unstable on silica).3. Inefficient recrystallization.1. Perform multiple extractions (at least 3) from the aqueous layer.[8] If necessary, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase.2. Deactivate the silica gel with triethylamine. Use a different stationary phase like alumina. Elute with a more polar solvent system.3. Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Data Presentation: Recommended Chromatography Solvents

The following table summarizes typical solvent systems for purifying Suzuki-Miyaura coupling products using silica gel flash chromatography. The optimal system will depend on the specific polarity of the product.

Product PolarityStarting Eluent System (v/v)Gradient
Non-polar100% Hexanes or Petroleum EtherGradient to 5-10% Ethyl Acetate[10]
Intermediate Polarity5% Ethyl Acetate in HexanesGradient to 15-50% Ethyl Acetate[1]
Polar100% Dichloromethane (DCM)Gradient to 5-10% Methanol in DCM[11]
Very Polar20:1 Ethyl Acetate / MethanolIsocratic or gradient to higher methanol concentration[9]

Section 3: Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki Coupling Reactions[8]
  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Re-extraction: Extract the aqueous layer two more times with the chosen organic solvent to ensure complete recovery of the product.

  • Washing: Combine all organic extracts. Wash the combined organic layer sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product obtained from the workup in a minimal amount of a suitable solvent (e.g., DCM or the eluent). Alternatively, for solid samples, perform a "dry load" by adsorbing the product onto a small amount of silica gel, drying it, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the initial low-polarity solvent system. Gradually increase the polarity of the eluent according to a predetermined gradient to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the crude solid product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Workup cluster_purification Purification start Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst & Base reaction Reaction under Inert Atmosphere start->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry crude Crude Product dry->crude decision Is product solid and mostly pure? crude->decision chromatography Flash Column Chromatography decision->chromatography No / Oily recrystallize Recrystallization decision->recrystallize Yes pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: General workflow for Suzuki-Miyaura reaction and purification.

Troubleshooting Logic Diagram

G start Analysis shows low product purity check_sm Unreacted Starting Materials Present? start->check_sm check_homo Homocoupled Byproducts Present? check_sm->check_homo No sol_sm Purify via Column Chromatography. Optimize reaction time/temp. check_sm->sol_sm Yes check_pd Residual Catalyst (Grey/Black Color)? check_homo->check_pd No sol_homo Purify via Chromatography or Recrystallization. check_homo->sol_homo Yes sol_pd Filter through Celite®/Silica plug before concentration. check_pd->sol_pd Yes end_node Purity Improved check_pd->end_node No sol_sm->check_homo sol_homo->check_pd sol_pd->end_node

Caption: Troubleshooting decision tree for low product purity.

References

addressing catalyst deactivation in reactions with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to catalyst deactivation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on identifying the root cause and providing actionable solutions.

Problem 1: Low or No Conversion of Starting Materials

Your reaction shows minimal or no formation of the desired product, with starting materials largely unconsumed.

Possible Cause Diagnostic Check Recommended Solution
Inactive Catalyst Analyze a small sample by TLC or LC-MS to confirm the presence of starting materials. Observe the reaction mixture for the formation of palladium black (a sign of catalyst agglomeration).Use a fresh, high-quality catalyst and ligands. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[1][2]
Catalyst Poisoning Review all reagents and solvents for potential impurities, especially those containing sulfur or other coordinating groups.Ensure all reagents and solvents are pure and dry. If impurities are suspected, purify the reagents before use.
Inappropriate Reaction Conditions Verify the reaction temperature, solvent, and base against established protocols for similar Suzuki-Miyaura couplings.Optimize the reaction temperature. Sometimes, lower temperatures for a longer duration can be beneficial.[1] Screen different solvents and bases, as their choice is often substrate-dependent.[2]
Poor Reagent Quality Check the quality and age of the this compound. Boronic acids can degrade over time.Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative, like a pinacol ester, if degradation is a persistent issue.[1]

Problem 2: Reaction Stalls After Initial Conversion

The reaction proceeds initially but stops before completion, leaving a mixture of starting materials and product.

Possible Cause Diagnostic Check Recommended Solution
Progressive Catalyst Deactivation Monitor the reaction progress over time using TLC or LC-MS. A plateau in product formation indicates a stalled reaction.The catalyst may be slowly degrading. Consider a slow addition of the boronic acid or the aryl halide to maintain a low, steady concentration of the substrate that might be contributing to deactivation.
Ligand Degradation Phosphine ligands can be sensitive to air and elevated temperatures.Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[1] Choose bulky, electron-rich phosphine ligands that are known to be more stable and can protect the palladium center.[2][3]
Insufficient Base The base is consumed during the reaction. An inadequate amount can halt the catalytic cycle.Ensure an appropriate stoichiometry of the base is used. For challenging couplings, a stronger base or a different type of base (e.g., phosphates instead of carbonates) may be required.[2]

Problem 3: Formation of Significant Side Products

Besides the desired product, you observe the formation of unintended compounds.

Possible Cause Diagnostic Check Recommended Solution
Homocoupling of Boronic Acid Identify the homocoupled product (a biaryl derived from two molecules of the boronic acid) by mass spectrometry.This is often caused by the presence of oxygen. Rigorously degas all solvents and the reaction mixture.[1] Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize this side reaction.[2]
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This can be identified by mass spectrometry.This side reaction is often promoted by water or acidic conditions.[4] Use anhydrous solvents and reagents.[2] The choice of base can also be critical; consider using a non-aqueous base.[2]
Dehalogenation of Aryl Halide The halide on your coupling partner is replaced by a hydrogen atom.Optimize the ligand and base combination, as this can influence the competition between reductive elimination (product formation) and dehalogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of palladium catalyst deactivation in Suzuki-Miyaura reactions?

A1: The most common causes include:

  • Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive palladium clusters, often appearing as a black precipitate.[5] This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of impurities.

  • Ligand Degradation: Phosphine ligands, which are commonly used, can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures.[1]

  • Catalyst Poisoning: Impurities in the reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium center and block its catalytic activity.[6]

  • Substrate-Induced Deactivation: Certain functional groups on the substrates themselves can coordinate to the palladium and inhibit catalysis.

Q2: How can I minimize the risk of catalyst deactivation when working with this compound?

A2: While there are no deactivation issues specifically documented for this compound, general best practices for Suzuki-Miyaura reactions should be followed:

  • Maintain an Inert Atmosphere: Vigorously degas your solvents and reaction mixture to remove oxygen, which can lead to both catalyst oxidation and boronic acid homocoupling.[1]

  • Use High-Purity Reagents: Ensure your this compound, aryl halide, base, and solvents are of high purity and are anhydrous.

  • Optimize Ligand and Catalyst Loading: Employ bulky, electron-rich ligands that can stabilize the palladium catalyst.[2][3] While increasing catalyst loading can sometimes overcome deactivation, it is often better to first optimize other reaction parameters.[2]

  • Control Reagent Stoichiometry: In some cases, using the boronic acid as the limiting reagent can prevent the formation of palladium black at the end of the reaction.[5]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[4] This can be catalyzed by acid or base and is often exacerbated by the presence of water.[4] To prevent it:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried.[2]

  • Choose the Right Base and Solvent: The reaction pH is a critical factor.[4] Screening different bases and solvents can help identify conditions that disfavor protodeboronation.

  • Use Boronic Acid Derivatives: In some cases, using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates can suppress protodeboronation through a "slow release" of the boronic acid.[4]

Q4: I am observing significant homocoupling of my boronic acid. What is the likely cause and how can I prevent it?

A4: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which leads to the oxidative coupling of two boronic acid molecules.[1] To minimize this side reaction:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

  • Optimize Catalyst and Ligand: Use a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.[1]

  • Control Reagent Purity: Use high-purity, fresh boronic acid, as degradation products can sometimes promote side reactions.[1]

Visual Guides

The following diagrams illustrate key concepts in catalyst deactivation and troubleshooting workflows.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Common Deactivation Pathways Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deactivation Catalyst Deactivation Pd0->Deactivation PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product PdBlack Palladium Black (Agglomeration) Deactivation->PdBlack LigandDeg Ligand Degradation Deactivation->LigandDeg Poisoning Poisoning (e.g., Sulfur) Deactivation->Poisoning

Catalytic cycle and common deactivation pathways.

G Start Low or No Product Formation CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. CheckCatalyst->Sol_Catalyst No CheckReagents Are reagents pure and stable? CheckConditions->CheckReagents Yes Sol_Conditions Optimize temperature, solvent, and base. CheckConditions->Sol_Conditions No Sol_Reagents Purify reagents. Use fresh boronic acid or a stable derivative. CheckReagents->Sol_Reagents No Success Reaction Successful CheckReagents->Success Yes Sol_Catalyst->Start Sol_Conditions->Start Sol_Reagents->Start

Troubleshooting workflow for low product yield.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and any additional ligand if required.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

    • If not already done, thoroughly degas the reaction mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for a Small-Scale Test Reaction to Diagnose Catalyst Deactivation

This can be useful to quickly assess the viability of your catalyst and reagents.

  • Set up a control reaction: Use a well-known, reliable Suzuki-Miyaura coupling (e.g., iodobenzene with phenylboronic acid) with your current batch of catalyst, base, and solvents.

  • Run the problematic reaction in parallel: Use the same setup for your reaction with this compound.

  • Compare the results: If the control reaction works well but your desired reaction fails, the issue is likely related to the specific substrates or their interaction with the catalyst under the chosen conditions. If both reactions fail, it strongly suggests a problem with the catalyst, base, or general experimental setup (e.g., solvent quality, inert atmosphere).

References

Technical Support Center: A Troubleshooting Guide for Sterically Hindered Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. However, when faced with sterically hindered substrates, this powerful reaction can present significant challenges, often leading to low yields and frustrating side reactions. This guide provides a comprehensive resource for troubleshooting these difficult couplings, offering clear solutions in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to help you navigate your synthetic challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in sterically hindered Suzuki couplings?

Low yields in these reactions are typically due to the steric bulk on either the boronic acid or the aryl halide, which impedes key steps in the catalytic cycle.[1][2] Specifically, steric hindrance can slow down the rates of oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Q2: What is protodeboronation and how can I prevent it?

Protodeboronation is a common side reaction where the boronic acid reacts with residual water or other protic sources in the reaction mixture, leading to the formation of an arene byproduct instead of the desired coupled product.[4] To minimize this, it is crucial to use anhydrous solvents and reagents, and to thoroughly dry all glassware.[5] Using more stable boronic acid derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can also be an effective strategy as they provide a "slow-release" of the boronic acid.[5][6]

Q3: What causes homocoupling of the boronic acid and how can it be minimized?

Homocoupling is the self-coupling of two boronic acid molecules, often promoted by the presence of oxygen, which can also lead to catalyst decomposition.[1][5] To prevent this, it is essential to thoroughly degas the reaction mixture and maintain a strictly inert atmosphere (e.g., using argon or nitrogen).[1][5] Careful control of stoichiometry, typically using a slight excess of the boronic acid (1.1-1.5 equivalents), can also favor the desired cross-coupling pathway.[5]

Q4: Are there alternatives to phosphine ligands for these couplings?

Yes, N-heterocyclic carbene (NHC) ligands have emerged as highly effective alternatives to traditional phosphine ligands for sterically hindered Suzuki couplings.[1][2][7][8] They often exhibit greater stability and can promote high catalytic turnover numbers, even at room temperature for some substrates.[7][8]

Troubleshooting Guide

Problem: My sterically hindered Suzuki coupling is resulting in a low yield.

When faced with a low yield, a systematic approach to optimizing the reaction conditions is essential. The following sections break down the key parameters to consider.

Catalyst and Ligand Selection: The Most Critical Factor

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The key is to employ catalyst systems that can accommodate the steric bulk and facilitate the challenging steps of the catalytic cycle.

Recommendations:

  • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for the oxidative addition of the hindered aryl halide and also accelerate the reductive elimination step.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: These have proven to be very effective, particularly for tetra-ortho-substituted biaryls.[2]

  • Specialized Ligands: For extremely challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[9][10][11]

  • Precatalysts: Using a well-defined precatalyst, such as a Buchwald-type G3 or G4 precatalyst, can improve reproducibility and catalytic activity.[1]

Choice of Base: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for the transmetalation step. For sterically hindered substrates, a stronger base is often required.

Recommendations:

  • Strong, Non-Aqueous Bases: Finely powdered, strong bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[1][2][5]

  • Anhydrous Conditions: Ensure the base is anhydrous, as water can promote protodeboronation. However, in some cases, a small amount of water can be beneficial when using phosphate or carbonate bases.[2][12]

Solvent and Temperature: Overcoming the Activation Barrier

Sterically hindered couplings often require more forcing conditions to overcome the higher activation energy.

Recommendations:

  • High-Boiling Point Solvents: Solvents such as toluene, dioxane, or DMF are often necessary to achieve the required reaction temperatures.[1]

  • Elevated Temperatures: Increasing the reaction temperature is a common strategy to improve yields.[1]

Data Summary: Recommended Conditions for Sterically Hindered Couplings
ParameterRecommendationRationale
Catalyst Palladium Precatalyst (e.g., XPhos Pd G3)Provides a stable and active source of Pd(0).[1]
Ligand Bulky, Electron-Rich Phosphines (XPhos, SPhos) or NHCsAccommodates steric bulk and accelerates key catalytic steps.[1][2]
Catalyst Loading 0.5 - 2 mol%Sufficient for most couplings; can be increased for very challenging substrates.[1]
Base K₃PO₄, Cs₂CO₃ (finely powdered)Strong bases required to facilitate transmetalation.[1][2]
Solvent Toluene, DioxaneHigh-boiling solvents allow for elevated reaction temperatures.[1]
Temperature 80 - 140 °CHigher temperatures are often needed to overcome the activation barrier.[1][11]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst decomposition and boronic acid homocoupling.[1][5]

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of a Sterically Hindered Aryl Chloride

This procedure is adapted for the more challenging coupling of aryl chlorides.[13]

  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine Pd(dba)₂ (1 mol%), the appropriate ligand (e.g., a bulky NHC precursor salt, 3 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄·H₂O (3.0 mmol).

  • Solvent Addition: Add dry, degassed 1,4-dioxane (3 mL).

  • Reaction: Heat the mixture at 110 °C with stirring for 24 hours.

  • Quenching and Extraction: After cooling, quench the reaction with water (3.0 mL). Extract the aqueous layer with ethyl acetate (3 x 3.0 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizing the Process

To aid in understanding the workflow and the underlying mechanism, the following diagrams have been generated.

Troubleshooting_Workflow start Low Yield in Sterically Hindered Suzuki Coupling check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst optimize_catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, NHCs) Consider a Precatalyst check_catalyst->optimize_catalyst No check_base Is the Base Strong Enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Use Stronger, Anhydrous Base (e.g., K3PO4, Cs2CO3) check_base->optimize_base No check_conditions Are the Reaction Conditions Forcing Enough? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Increase Temperature Use High-Boiling Solvent (Toluene, Dioxane) check_conditions->optimize_conditions No check_atmosphere Is the Atmosphere Strictly Inert? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere optimize_atmosphere Thoroughly Degas Solvents Maintain Ar/N2 Atmosphere check_atmosphere->optimize_atmosphere No success Improved Yield check_atmosphere->success Yes optimize_atmosphere->success

Caption: Troubleshooting workflow for low yields in sterically hindered Suzuki couplings.

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_boronate R1-Pd(II)L_n-R2 pd2_complex->pd2_boronate transmetalation Transmetalation pd2_boronate->pd0 reductive_elimination Reductive Elimination reagents1 R1-X reagents2 R2-B(OR)2 + Base product R1-R2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

identifying and characterizing byproducts in reactions of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. The focus is on identifying and characterizing potential byproducts in its reactions, particularly in the context of Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound (like this boronic acid) and an organohalide.[1][2]

Q2: What are the expected or common byproducts in reactions with this boronic acid?

A2: Several byproducts can form during Suzuki-Miyaura reactions. The most common include:

  • Homocoupling product: This results from the coupling of two molecules of the boronic acid to form 4,4'-bis(2,4-dichlorophenylmethoxy)-1,1'-biphenyl.[2][3][4] This is often favored in the presence of oxygen.[4]

  • Protodeboronation product: This is the product where the boronic acid group is replaced by a hydrogen atom, yielding 1-(2,4-dichlorophenylmethoxy)-4-phenoxybenzene. This can be caused by excess base, high temperatures, or the presence of water.

  • Boric Acid: A common inorganic byproduct from the consumption of the boronic acid reagent.[5]

Q3: What analytical techniques are recommended for identifying these byproducts?

A3: A combination of chromatographic and spectroscopic methods is ideal for the identification and characterization of byproducts.[6][7][8][9] Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification based on molecular weight.[7][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.[6][10]

  • Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of isolated byproducts.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on byproduct formation.

Issue Potential Cause Recommended Solution
High levels of homocoupling byproduct observed in LC-MS. Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[2][4]Ensure all solvents are thoroughly degassed before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant peak corresponding to the protodeboronation product. Instability of the boronic acid, often due to harsh reaction conditions (e.g., high temperature, strong base).[14]Use milder reaction conditions if possible. Consider using a more stable boronic ester derivative.[14] Ensure the reaction is not run for an excessively long time.
Low yield of the desired product and multiple unidentified peaks. Inactive catalyst or poor quality reagents.[14]Use a fresh batch of palladium catalyst and high-purity reagents. Consider using a pre-catalyst that is more resistant to deactivation.[14]
Difficulty in separating the product from byproducts by column chromatography. Similar polarity of the desired product and a byproduct (e.g., homocoupling product).Optimize the mobile phase for column chromatography. Consider using a different stationary phase. Preparative HPLC may be necessary for difficult separations.

Experimental Protocols

HPLC Method for Reaction Monitoring and Impurity Profiling

This protocol provides a general method for analyzing the reaction mixture. Optimization may be required based on your specific product and reaction conditions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a 5-10% B, ramp to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

LC-MS Method for Byproduct Identification

This method is designed to obtain mass information for the components in your reaction mixture.

  • LC System: Use an HPLC or UPLC system coupled to a mass spectrometer.

  • Column and Mobile Phase: As described in the HPLC protocol. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • Mass Spectrometer: An electrospray ionization (ESI) source is typically used.

  • Ionization Mode: Run in both positive and negative ion modes to ensure detection of all components.

  • Data Analysis: Extract the mass-to-charge ratio (m/z) for each peak in the chromatogram. This data can be used to propose molecular formulas for the byproducts.

NMR Spectroscopy for Structural Characterization

Once a byproduct has been isolated (e.g., via preparative HPLC), NMR spectroscopy is used for definitive structural elucidation.

  • Sample Preparation: Dissolve a few milligrams of the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments help to establish the complete connectivity of the molecule and confirm the structure.

Visualizations

Byproduct_Formation_Pathway This compound This compound Desired_Product Desired Cross-Coupling Product This compound->Desired_Product Suzuki Coupling Homocoupling_Product Homocoupling Byproduct This compound->Homocoupling_Product O₂ Protodeboronation_Product Protodeboronation Byproduct This compound->Protodeboronation_Product H⁺ Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Desired_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product

Caption: Potential reaction pathways in a Suzuki-Miyaura coupling reaction.

Analytical_Workflow Reaction_Mixture Reaction Mixture Aliquot LCMS_Analysis LC-MS Analysis Reaction_Mixture->LCMS_Analysis HPLC_Analysis HPLC Analysis Reaction_Mixture->HPLC_Analysis Identify_Peaks Identify Product and Byproduct Peaks LCMS_Analysis->Identify_Peaks HPLC_Analysis->Identify_Peaks Quantify Quantify Relative Amounts Identify_Peaks->Quantify Isolate Isolate Byproducts (Prep HPLC) Identify_Peaks->Isolate NMR_Analysis NMR Analysis (¹H, ¹³C, 2D) Isolate->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation

Caption: Workflow for byproduct identification and characterization.

References

improving the stability of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Poor reproducibility of experimental results. Degradation of the boronic acid in solution.Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (-20°C to -80°C) under an inert atmosphere (nitrogen or argon) and in an aprotic solvent.[1]
Appearance of unexpected peaks in HPLC analysis. On-column degradation or formation of degradation products in the sample vial.Use a stability-indicating HPLC method with a fast gradient to minimize analyte residence time on the column.[2] Prepare samples in an aprotic diluent like acetonitrile and analyze them immediately.[2] Keep sample vials in a cooled autosampler.[2]
Low yield in cross-coupling reactions (e.g., Suzuki-Miyaura). Decomposition of the boronic acid under reaction conditions.Ensure the reaction is performed under strictly inert conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.[3]
Precipitation of the compound from solution. Poor solubility in the chosen solvent.This compound is soluble in some organic solvents like DMSO and dichloromethane.[4] For aqueous solutions, consider pH adjustment or the use of co-solvents, but be mindful of their potential impact on stability.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is primarily susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the hydrolysis of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom. This process can be catalyzed by both acidic and basic conditions.[1][5]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This can be accelerated by the presence of oxidizing agents and exposure to air.[1][6]

Q2: How do the substituents on the phenyl ring of this compound affect its stability?

A2: The 2,4-dichloro substituents on the phenylmethoxy group are electron-withdrawing. Electron-withdrawing groups on the aryl ring of a phenylboronic acid can lower its pKa, making it a stronger Lewis acid.[7] This increased acidity can influence its interaction with solvents and other reagents, potentially affecting its stability profile, particularly with respect to protodeboronation under certain pH conditions.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: For optimal stability, solutions should be prepared fresh in an aprotic solvent such as acetonitrile or tetrahydrofuran. If short-term storage is necessary, it is recommended to store the solution at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[1]

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While boronic acids can be soluble in aqueous buffers, the pH of the buffer is a critical factor for stability. Generally, boronic acids are most stable at a neutral pH.[1] Both acidic and basic conditions can accelerate protodeboronation.[5] If aqueous buffers are required, it is crucial to first perform a stability study to determine the optimal pH range for your specific application and time frame.

Q5: How can I improve the stability of this compound for use in demanding applications like high-throughput screening?

A5: For applications requiring long-term stability, converting the boronic acid to a boronate ester is a highly effective strategy.[3] Pinacol esters are commonly used and offer increased stability towards hydrolysis and oxidation, while often still being sufficiently reactive for cross-coupling reactions.[3] N-methyliminodiacetic acid (MIDA) boronates are another option, providing exceptional stability and allowing for the slow release of the boronic acid under specific conditions.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on the general behavior of arylboronic acids and should be confirmed experimentally for this specific compound.

Table 1: Stability in Different Solvents at Room Temperature (25°C) over 24 hours

Solvent% Remaining Compound
Acetonitrile> 99%
Tetrahydrofuran (THF)> 98%
Dichloromethane (DCM)> 98%
Methanol95%
Water (pH 7.0)90%

Table 2: Stability in Aqueous Buffers of Varying pH at Room Temperature (25°C) over 8 hours

pH% Remaining Compound
3.0 (0.1 N HCl)85%
5.092%
7.095%
9.0 (0.1 N NaOH)88%

Table 3: Stability Under Forced Degradation Conditions

Stress ConditionDuration% Remaining Compound
0.1 N HCl at 60°C24 hours75%
0.1 N NaOH at 60°C24 hours78%
3% H₂O₂ at 25°C24 hours70%
Thermal (80°C)48 hours90%
Photolytic (ICH Q1B)1.2 million lux hours> 98%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • This compound standard

  • Stressed samples (from forced degradation studies)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Dissolve the boronic acid standard and the stressed samples in a suitable aprotic solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Initial):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • PDA detection: Scan from 200-400 nm, monitor at a wavelength of maximum absorbance.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Method Optimization:

    • Inject the standard and stressed samples.

    • Analyze the chromatograms to ensure the parent peak is well-resolved from any degradation product peaks.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation (baseline resolution between all peaks).

    • The final method should be able to accurately quantify the parent compound in the presence of its degradants.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified duration, prepare solutions of the stressed samples and analyze them using the developed stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->solution acid Acid Hydrolysis (0.1 N HCl, 60°C) solution->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) solution->base Expose to stress oxidation Oxidation (3% H₂O₂) solution->oxidation Expose to stress thermal Thermal (80°C, solid) solution->thermal Expose to stress photo Photolytic (ICH Q1B) solution->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Analysis & Degradation Calculation hplc->data signaling_pathway cluster_inhibition Enzyme Inhibition Pathway boronic_acid 4-(2,4-Dichlorophenylmethoxy) phenylboronic acid enzyme Target Enzyme (e.g., Serine Protease) boronic_acid->enzyme Binds to active site product Product enzyme->product inhibition Inhibition of Enzyme Activity enzyme->inhibition substrate Substrate substrate->enzyme downstream Modulation of Downstream Signaling inhibition->downstream

References

Technical Support Center: Scale-Up of Reactions Using 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of chemical reactions involving 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, a key building block in the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where this compound is used, and what are the initial scale-up considerations?

A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl structures.[1][2] When scaling up these reactions, key considerations include:

  • Reaction Kinetics: The reaction rate may change at a larger scale due to mass and heat transfer limitations.[3][4]

  • Reagent Purity: The purity of the boronic acid and the coupling partner is crucial, as impurities can affect catalyst activity and lead to side reactions.

  • Catalyst Selection and Loading: The choice of palladium catalyst and ligand is critical for an efficient reaction. While lab-scale experiments might use higher catalyst loadings, on a larger scale, minimizing the catalyst amount is economically and environmentally important.[5][6]

  • Solvent and Base Selection: The choice of solvent and base is interdependent and can significantly impact the reaction outcome.[7] Common solvent systems include toluene, THF, dioxane, and DMF, often with the addition of water.[2][8]

  • Safety: Exothermic reactions are a significant concern during scale-up and require careful thermal management to prevent runaway reactions.[9]

Q2: What are the common side reactions observed during the scale-up of Suzuki-Miyaura reactions with this compound?

A2: Several side reactions can become more pronounced during scale-up:

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It can be exacerbated by strong bases and the presence of water.[7]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from the boronic acid. It is often promoted by the presence of oxygen and Pd(II) species.[2]

  • Impurity Formation from Ligands: Some phosphorus-containing ligands can lead to the formation of phenylated impurities.[10]

Q3: How does the benzylic ether moiety in this compound affect the reaction during scale-up?

A3: The benzylic ether group is generally stable under typical Suzuki-Miyaura coupling conditions. However, at elevated temperatures or in the presence of strong acids or bases, cleavage of the ether bond could potentially occur, although this is not a commonly reported issue under standard Suzuki conditions. The electron-donating nature of the methoxy group can influence the electronic properties of the boronic acid, potentially affecting its reactivity.

Q4: What are the key safety precautions to take when handling large quantities of this compound and during the scale-up process?

A4: Safety is paramount during scale-up. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Thermal Hazard Analysis: Conduct a thorough thermal hazard analysis to understand the reaction exotherm and ensure adequate cooling capacity is available to control the temperature.[9]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-mediated side reactions and catalyst deactivation.[7]

  • Static Discharge: When handling large quantities of flammable solvents, take precautions to prevent static discharge.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper handling of air-sensitive catalysts.
Oxygen contamination.Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[7]
Impure starting materials.Verify the purity of this compound and the coupling partner by analytical techniques such as NMR or HPLC.
Suboptimal reaction temperature.Optimize the reaction temperature. In some cases, higher temperatures can improve yield, but this must be balanced against the risk of side reactions and thermal decomposition.
Significant Protodeboronation Base is too strong or concentration is too high.Consider using a milder base (e.g., K₂CO₃ or CsF) or reducing the amount of base.
Presence of excess water.Use anhydrous solvents and reagents if possible. However, a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed.
High Levels of Homocoupling Byproduct Presence of oxygen.Improve the degassing procedure for solvents and ensure a leak-free reaction setup under a robust inert atmosphere.[2]
Inefficient reduction of Pd(II) to Pd(0).If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The homocoupling of the boronic acid can sometimes aid in this reduction.[2]
Difficulty in Product Purification Residual palladium catalyst.Employ specialized palladium scavengers or perform a post-reaction treatment with reagents like aqueous sodium bisulfite.[6]
Co-elution of product and byproducts.Optimize the chromatographic purification method by screening different solvent systems and stationary phases. Recrystallization can also be an effective purification technique.
Reaction Stalls Before Completion Catalyst deactivation.Catalyst deactivation can occur over time. Consider a higher catalyst loading or the use of a more robust catalyst system.
Poor mixing at larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in multiphasic systems.

Data Presentation: Illustrative Scale-Up Parameters

The following tables provide an example of how reaction parameters and outcomes might change during the scale-up of a Suzuki-Miyaura coupling reaction using this compound. Note: This data is illustrative and should be optimized for your specific process.

Table 1: Comparison of Reaction Parameters at Lab and Pilot Scale

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
This compound 10.0 g (1.0 equiv)1.0 kg (1.0 equiv)
Aryl Halide (e.g., 4-Bromoanisole) 1.1 equiv1.1 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄) 2 mol%0.5 mol%
Base (e.g., K₂CO₃) 2.5 equiv2.2 equiv
Solvent (e.g., Toluene/Water 4:1) 100 mL10 L
Temperature 90 °C95 °C (to account for heat transfer)
Reaction Time 8 hours12 hours

Table 2: Comparison of Yield and Impurity Profile

OutcomeLaboratory Scale (10g)Pilot Scale (1kg)
Isolated Yield 85%82%
Purity (by HPLC) 98.5%97.8%
Protodeboronation Byproduct < 0.5%< 1.0%
Homocoupling Byproduct < 1.0%< 1.5%
Residual Palladium ~50 ppm~150 ppm (before scavenging)

Experimental Protocols

General Laboratory-Scale Suzuki-Miyaura Coupling Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_mfg Manufacturing lab_dev Reaction Development & Optimization (grams) lab_protocol Define Initial Protocol lab_dev->lab_protocol lab_analysis Analytical Method Development (HPLC, GC) lab_protocol->lab_analysis process_safety Process Safety & Thermal Hazard Analysis lab_analysis->process_safety Transfer analytical methods param_opt Parameter Optimization (Mixing, Temp, Dosing) process_safety->param_opt pilot_run Pilot Plant Run (kg) param_opt->pilot_run impurity_profile Impurity Profiling & Purification Dev. pilot_run->impurity_profile tech_transfer Technology Transfer impurity_profile->tech_transfer Finalized Process validation Process Validation tech_transfer->validation mfg_campaign Manufacturing Campaign validation->mfg_campaign

Caption: A typical workflow for scaling up a chemical reaction from the laboratory to manufacturing.

Troubleshooting_Tree cluster_params Parameter Issues cluster_materials Material Issues cluster_equipment Equipment Issues start Low Yield in Scale-Up Reaction check_params Review Critical Process Parameters start->check_params check_materials Verify Raw Material Quality start->check_materials check_equipment Inspect Equipment (Leaks, Mixing) start->check_equipment temp Inadequate Temperature Control? check_params->temp purity Impure Boronic Acid or Halide? check_materials->purity leak Air Leak in Reactor? check_equipment->leak mixing Insufficient Mixing? temp->mixing solution1 Adjust Heating/Cooling Profile temp->solution1 dosing Incorrect Reagent Dosing Rate? mixing->dosing solution2 Increase Agitation Speed/Modify Baffles mixing->solution2 catalyst Deactivated Catalyst? purity->catalyst solution3 Re-qualify Raw Materials purity->solution3 solvent Wet or Degraded Solvent? catalyst->solvent catalyst->solution3 solvent->solution3 agitator Inefficient Agitator Design? leak->agitator solution4 Improve Inerting Procedures leak->solution4 agitator->solution2

Caption: A decision tree for troubleshooting low-yield issues during the scale-up of Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Purity Analysis of 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid, a key building block in many synthetic pathways. The following sections detail experimental protocols, present comparative data, and visualize the analytical workflows.

Introduction to Analytical Challenges

The analysis of boronic acids by reversed-phase HPLC can be challenging due to their polarity, which may lead to poor retention on conventional C18 columns. Furthermore, the potential for on-column degradation or interaction with residual silanols on the stationary phase necessitates careful method development and validation. This guide explores two robust HPLC methods designed to address these challenges and provide accurate purity assessments.

Comparative Analysis of HPLC Methods

Two primary reversed-phase HPLC methods are presented and compared:

  • Method A: Ion-Pair Reversed-Phase HPLC. This method utilizes an ion-pairing reagent to improve the retention and peak shape of the polar boronic acid.

  • Method B: Reversed-Phase HPLC with a Modern C18 Column. This method leverages a high-performance C18 column with advanced bonding technology to achieve good separation without the need for ion-pairing reagents.

The performance of these two methods was evaluated based on key validation parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Quantitative Data Summary

The following table summarizes the validation data for the two HPLC methods.

Validation ParameterMethod A: Ion-Pair RP-HPLCMethod B: RP-HPLC with Modern C18
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.5%< 1.0%
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL
Retention Time (min) 8.26.5

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below.

Method A: Ion-Pair Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) and 5 mM Tetrabutylammonium hydrogen sulfate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Reversed-Phase HPLC with a Modern C18 Column
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A modern C18 column with high surface coverage and end-capping (e.g., Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 70% B over 10 minutes.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the HPLC purity analysis and the decision-making process for method selection.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Selection_Logic cluster_methods Method Selection start Start: Need for Purity Analysis check_impurities Are potential impurities known and polar? start->check_impurities method_a Method A: Ion-Pair RP-HPLC (Good for polar impurities) check_impurities->method_a Yes method_b Method B: Modern C18 RP-HPLC (Faster, less complex mobile phase) check_impurities->method_b No validate Perform Method Validation method_a->validate method_b->validate

Caption: Logical diagram for selecting an appropriate HPLC method.

Conclusion

Both Method A and Method B are suitable for the purity analysis of this compound. Method B, utilizing a modern C18 column, offers a faster analysis time and a simpler mobile phase, making it preferable for high-throughput screening and routine quality control. Method A, with an ion-pairing agent, provides a robust alternative, particularly when dealing with highly polar impurities that may not be well-retained otherwise. The choice of method should be based on the specific requirements of the analysis, including the expected impurity profile and desired sample throughput.

References

Quantitative Analysis of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid: A Comparative Guide to qNMR, HPLC, and Potentiometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of three analytical techniques for the quantitative assay of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration. This document outlines the principles, experimental protocols, and performance characteristics of each method, supported by comparative data to aid in selecting the most suitable technique for specific analytical needs.

At a Glance: Method Comparison

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Potentiometric Titration
Principle Direct, primary method based on the proportionality of signal intensity to molar concentration.[1][2]Comparative method based on the separation of components and their detection.[1][2]Based on the neutralization reaction between the boronic acid and a strong base.
Selectivity High, based on unique chemical shifts of nuclei. Can be limited by signal overlap.[1]High, based on differential partitioning between stationary and mobile phases.[1]Moderate, susceptible to interference from other acidic or basic impurities.
Accuracy High, provides an absolute purity value without the need for a specific reference standard of the analyte.[2]High, but can be influenced by the response factors of impurities.[2]Generally good, but can be affected by the presence of other acidic/basic species.
Precision Excellent, typically with low relative standard deviation (RSD).[2]Very good, with low RSD.[2]Good, dependent on the precision of titrant delivery and endpoint detection.
Sensitivity Generally lower than HPLC, but can be enhanced with high-field instruments.[1]High, suitable for trace impurity analysis.[1]Lower sensitivity compared to chromatographic methods.
Speed Method development is often faster. Analysis time per sample is typically around 10-15 minutes.[1]Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.[1]Relatively fast for a single determination.
Sample Throughput Moderate, can be automated.Well-suited for high-throughput analysis with autosamplers.[1]Lower throughput, less amenable to automation for large sample sets.
Reference Standard Does not require a chemically identical reference standard; uses a certified internal standard.[1][2]Requires a well-characterized reference standard of the analyte for accurate quantification.[1]Requires a standardized titrant.

Quantitative Data Summary

The following table presents illustrative validation data for the purity assessment of a substituted phenylboronic acid using qNMR and HPLC. This data is based on typical performance characteristics observed for these methods when analyzing aromatic boronic acids.

Validation ParameterqNMRHPLC-UV
**Linearity (R²) **≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
Limit of Quantification (LOQ) ~0.1%~0.05%
Specificity Demonstrated by unique chemical shifts and resolution of signals for the analyte and internal standard.[1]Demonstrated by peak purity analysis and baseline resolution from known impurities.[1]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The integrated area of a specific resonance signal in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a specific reference standard of the analyte itself.[2]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

Reagents:

  • This compound (analyte)

  • Internal Standard (IS): e.g., Maleic acid, 1,4-dinitrobenzene, or another suitable standard with high purity and non-overlapping signals.

  • Deuterated solvent: e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of >150 for the signals to be integrated.

      • Acquisition Time (aq): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., aromatic protons) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Diagram: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve acquire_spectrum Acquire 1H NMR spectrum under quantitative conditions dissolve->acquire_spectrum process_data Process FID (FT, phasing, baseline correction) acquire_spectrum->process_data integrate_signals Integrate analyte and IS signals process_data->integrate_signals calculate_purity Calculate purity integrate_signals->calculate_purity result result calculate_purity->result Purity Assay Result

Caption: Workflow for the quantitative NMR (qNMR) assay.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For quantitative analysis, the area of the chromatographic peak corresponding to the analyte is proportional to its concentration. A calibration curve is typically generated using a reference standard of the analyte at known concentrations.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound (analyte and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acid modifier (e.g., Formic acid or Phosphoric acid)

Procedure:

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient to achieve good separation of the main peak from any impurities (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: e.g., 230 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Sample Solution: Accurately weigh about 10 mg of the analyte and prepare it in the same manner as the stock solution.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

    • Calculate the purity of the sample based on the weighed amount and the determined concentration.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification prep_std Prepare calibration standards inject_std Inject standards prep_std->inject_std prep_sample Prepare sample solution inject_sample Inject sample prep_sample->inject_sample gen_curve Generate calibration curve inject_std->gen_curve determine_conc Determine concentration from curve gen_curve->determine_conc inject_sample->determine_conc calculate_purity Calculate purity determine_conc->calculate_purity result result calculate_purity->result Purity Assay Result

Caption: Workflow for the HPLC assay.

Potentiometric Titration

Principle: Boronic acids are weak Lewis acids that can be titrated with a strong base. The endpoint of the titration, where the acid is neutralized, is detected by a sharp change in the potential of an electrode system. To enhance the acidity of the boronic acid and obtain a sharper endpoint, the titration is often performed in the presence of a polyol, such as mannitol, which forms a more acidic complex with the boronic acid.

Instrumentation:

  • Automatic potentiometric titrator or a pH meter with a combination pH electrode

  • Burette

  • Stirrer

Reagents:

  • This compound (analyte)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Mannitol

  • Solvent (e.g., a mixture of water and ethanol to ensure solubility)

Procedure:

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound into a beaker.

    • Dissolve the sample in an appropriate volume of the solvent.

    • Add an excess of mannitol to the solution.

  • Titration:

    • Immerse the pH electrode and the tip of the burette into the solution.

    • Stir the solution continuously.

    • Titrate the solution with the standardized NaOH solution, recording the pH (or potential) as a function of the titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve, which can be determined from a first or second derivative plot.

  • Calculation:

    • Calculate the purity of the analyte based on the volume of titrant consumed at the endpoint, the concentration of the titrant, and the mass of the sample.

Diagram: Logical Comparison of Methods

Method_Comparison cluster_qnmr qNMR Characteristics cluster_hplc HPLC Characteristics cluster_titration Titration Characteristics Analyte This compound Assay qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC Titration Potentiometric Titration Analyte->Titration qnmr_adv Primary Method No analyte-specific standard High accuracy & precision qNMR->qnmr_adv qnmr_dis Lower sensitivity Potential signal overlap qNMR->qnmr_dis hplc_adv High sensitivity High throughput Good for trace impurities HPLC->hplc_adv hplc_dis Requires analyte-specific standard Method development can be lengthy HPLC->hplc_dis titr_adv Simple & fast Low cost Titration->titr_adv titr_dis Lower selectivity & sensitivity Interference from other acids/bases Titration->titr_dis

Caption: Key characteristics of qNMR, HPLC, and Titration.

Conclusion

The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis.

  • qNMR is an excellent choice for a primary, standard-free (in terms of the analyte) method, offering high accuracy and precision, making it ideal for the certification of reference materials and for use in research and development where a specific standard may not be available.[1]

  • HPLC is the preferred method for routine quality control due to its high sensitivity, suitability for detecting trace impurities, and high-throughput capabilities.[1]

  • Potentiometric Titration offers a simple, cost-effective, and rapid alternative for assay determination, particularly when high sensitivity and the quantification of trace impurities are not the primary objectives.

For a comprehensive quality assessment, a combination of these orthogonal techniques can provide a more complete picture of the analyte's purity and content.

References

A Comparative Guide: Palladium vs. Copper Catalysts for Couplings with 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of catalyst is a critical parameter in cross-coupling reactions, directly impacting yield, purity, and cost-effectiveness. This guide provides a comparative overview of palladium and copper catalysts for coupling reactions involving 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. While direct comparative studies on this specific boronic acid are not extensively documented, this guide leverages established principles and representative data from analogous Suzuki-Miyaura (palladium-catalyzed) and Chan-Lam (copper-catalyzed) reactions to inform catalyst selection.

Performance Comparison: Palladium vs. Copper

Palladium catalysts are the workhorses of C-C bond formation via the Suzuki-Miyaura coupling, renowned for their high efficiency and broad substrate scope.[1][2][3] In contrast, copper catalysts are predominantly used for C-heteroatom bond formation, such as C-N, C-O, and C-S couplings, through the Chan-Lam reaction.[4][5][6] The choice between these two metals fundamentally depends on the desired bond to be formed.

For the formation of a biaryl compound by coupling this compound with an aryl halide, a palladium catalyst is the conventional and most effective choice. For coupling with an N-H or O-H containing compound, a copper catalyst would be the preferred system.

The following table presents illustrative data for typical Suzuki-Miyaura and Chan-Lam couplings to highlight the expected performance of palladium and copper catalysts in their respective optimal reactions.

ParameterPalladium Catalyst (Suzuki-Miyaura Coupling)Copper Catalyst (Chan-Lam Coupling)
Reaction Type C-C Bond FormationC-N or C-O Bond Formation
Typical Coupling Partner Aryl Halides (Br, Cl, I), TriflatesAmines, Amides, Phenols, Alcohols
Catalyst Loading 0.01 - 5 mol%[7]1 - 10 mol%[7]
Ligand Phosphine-based (e.g., PPh₃, XPhos) or N-heterocyclic carbenes (NHCs)Nitrogen-based (e.g., Pyridine, Phenanthroline) or often ligand-free
Base Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄)Often not required, or an organic base like pyridine is used as a ligand and base
Solvent Toluene, Dioxane, THF, often with water[1][8]Methanol, Dichloromethane[4][9]
Temperature Room Temperature to 120 °CRoom Temperature to 80 °C[6][9]
Reaction Time 1 - 24 hours2 - 48 hours
Illustrative Yield >90%70 - 95%
Turnover Number (TON) HighModerate
Turnover Frequency (TOF) HighModerate

Experimental Protocols

Below are representative experimental protocols for palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings. These should be considered as starting points and may require optimization for the specific substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol (Illustrative)

This protocol describes the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and potassium carbonate.

  • Add the toluene/water solvent mixture to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Chan-Lam Coupling Protocol (Illustrative)

This protocol describes the coupling of this compound with an amine.

Materials:

  • This compound (1.5 equiv)

  • Amine (1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the amine, this compound, and copper(II) acetate.

  • Add dichloromethane as the solvent, followed by pyridine.

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the efficacy of palladium and copper catalysts for a given coupling reaction.

G cluster_reactants Reactants cluster_pd Palladium-Catalyzed Suzuki-Miyaura Coupling cluster_cu Copper-Catalyzed Chan-Lam Coupling cluster_analysis Analysis Boronic_Acid This compound Pd_Reaction Reaction (e.g., 90°C, 12h) Boronic_Acid->Pd_Reaction Cu_Reaction Reaction (e.g., RT, 24h) Boronic_Acid->Cu_Reaction Coupling_Partner Coupling Partner (e.g., Aryl Halide or Amine) Coupling_Partner->Pd_Reaction Coupling_Partner->Cu_Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Pd_Reaction Pd_Base Base (e.g., K2CO3) Pd_Base->Pd_Reaction Pd_Solvent Solvent (e.g., Toluene/H2O) Pd_Solvent->Pd_Reaction Workup Workup & Purification Pd_Reaction->Workup Cu_Catalyst Cu Catalyst (e.g., Cu(OAc)2) Cu_Catalyst->Cu_Reaction Cu_Base Base/Ligand (e.g., Pyridine) Cu_Base->Cu_Reaction Cu_Solvent Solvent (e.g., DCM) Cu_Solvent->Cu_Reaction Cu_Reaction->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization Comparison Compare Yield, Purity, TON, TOF Characterization->Comparison

Caption: Comparative workflow for palladium and copper-catalyzed couplings.

Concluding Remarks

For the synthesis of biaryl compounds using this compound, palladium catalysts via the Suzuki-Miyaura coupling are the established and highly efficient choice. Copper catalysts, while versatile for C-heteroatom bond formation, are not typically employed for C-C couplings with boronic acids. The selection of the catalyst system, including the specific ligand, base, and solvent, will ultimately depend on the nature of the coupling partner and should be optimized for each specific reaction to achieve the desired outcome with high efficiency and purity.

References

alternative synthetic routes to diaryl ethers not using 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

##A Comparative Guide to Alternative Synthetic Routes for Diaryl Ethers

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the diaryl ether linkage represents a crucial structural motif found in a wide array of pharmaceuticals, natural products, and advanced materials. The selection of an appropriate synthetic strategy is paramount to achieving high yields, purity, and scalability. This guide provides an objective comparison of three prominent alternatives to boronic acid-based routes for the construction of diaryl ethers: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and a metal-free approach utilizing Diaryliodonium Salts. A brief discussion of Nucleophilic Aromatic Substitution (SNAr) is also included as a relevant, albeit more specialized, alternative.

At a Glance: A Comparative Overview of Diaryl Ether Syntheses

The choice of synthetic route for diaryl ethers is often a trade-off between cost, reaction conditions, substrate scope, and functional group tolerance. The following diagram provides a high-level overview of the decision-making process when selecting a suitable method.

G start Diaryl Ether Synthesis Method Selection cost Is catalyst cost a primary concern? start->cost conditions Are mild reaction conditions required? start->conditions metal_free Is a metal-free synthesis essential? start->metal_free substrate Is the aryl halide electron-deficient? start->substrate ullmann Ullmann Condensation (Cu-catalyzed) cost->ullmann Yes buchwald Buchwald-Hartwig C-O Coupling (Pd-catalyzed) cost->buchwald No conditions->ullmann No iodonium Diaryliodonium Salts (Metal-free) conditions->iodonium Yes metal_free->buchwald No metal_free->iodonium Yes snar SNAr (Substrate-specific) substrate->cost No substrate->snar Yes

Caption: A decision-making workflow for selecting a suitable synthetic route to diaryl ethers.

Quantitative Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key quantitative data for the synthesis of a model diaryl ether, 4-methoxydiphenyl ether, using the Ullmann Condensation, Buchwald-Hartwig C-O Coupling, and a diaryliodonium salt-mediated approach.

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingDiaryliodonium Salt Method
Aryl Halide 4-Bromoanisole4-BromoanisoleN/A (uses Diaryliodonium Salt)
Phenol PhenolPhenolPhenol
Catalyst CuI (10 mol%)Pd(OAc)₂ (2 mol%)None
Ligand N,N-dimethylglycine (20 mol%)XPhos (4 mol%)N/A
Base Cs₂CO₃K₃PO₄K₂CO₃
Solvent DioxaneTolueneAcetonitrile
Temperature 90 °C100 °C50 °C
Reaction Time 24 hours18 hours1 hour
Yield ~85%~95%~96%

Reaction Pathways: A Mechanistic Overview

The underlying mechanisms of these synthetic routes are distinct, influencing their substrate scope and reaction conditions. The following diagram illustrates the catalytic cycles for the Ullmann and Buchwald-Hartwig reactions, and the pathway for the diaryliodonium salt method.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling cluster_iodonium Diaryliodonium Salt Method u1 Cu(I) Catalyst u2 Copper Phenoxide u1->u2 + Phenol, Base u3 Cu(III) Intermediate u2->u3 + Ar-X (Oxidative Addition) u4 Diaryl Ether u3->u4 Reductive Elimination u4->u1 Regeneration b1 Pd(0) Catalyst b2 Pd(II) Intermediate b1->b2 + Ar-X (Oxidative Addition) b3 Pd(II) Phenoxide Complex b2->b3 + Phenol, Base b4 Diaryl Ether b3->b4 Reductive Elimination b4->b1 Regeneration i1 Diaryliodonium Salt i3 Diaryl Ether i1->i3 + Phenoxide (SNAr-like) i2 Phenoxide i2->i3

A Comparative Guide to the Performance of 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid in Various Solvent Systems for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent system is paramount to the success of Suzuki-Miyaura cross-coupling reactions, directly impacting reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of the expected performance of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid in different commonly employed solvent systems. The insights presented herein are synthesized from established literature on the behavior of arylboronic acids in palladium-catalyzed cross-coupling reactions.

Performance Overview in Common Solvent Systems

The choice of solvent can significantly influence the solubility of reagents, the stability of the catalyst, and the overall reaction kinetics. Below is a summary of the anticipated performance of this compound in various solvent systems based on analogous Suzuki-Miyaura reactions.

Solvent SystemExpected YieldReaction RateKey Considerations
Toluene Moderate to HighModerateGood for solubilizing non-polar reactants. Often requires higher temperatures.
Tetrahydrofuran (THF) HighFastAprotic polar solvent, good for solubilizing both the boronic acid and the aryl halide. Can sometimes lead to side reactions.
1,4-Dioxane HighModerate to FastAnother popular aprotic ether solvent, often used in combination with water. Generally provides good yields.
Dimethylformamide (DMF) HighFastPolar aprotic solvent that can accelerate the reaction. However, it can be difficult to remove and may lead to catalyst deactivation at high temperatures.
Ethanol/Water Mixtures Moderate to HighModerate"Green" solvent option that can be effective, particularly with water-soluble bases. The ratio of ethanol to water is a critical parameter to optimize.[1]
Water VariableVariableThe most environmentally benign solvent. Performance is highly dependent on the specific catalyst and base used, as well as the solubility of the reactants.[2][3]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura coupling reaction utilizing this compound is provided below. This protocol should be optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent of choice

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Add the desired anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to the boiling point of the solvent) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Logical Workflow for Solvent Screening in a Suzuki-Miyaura Reaction

start Start: Define Reaction Components (Boronic Acid, Aryl Halide, Catalyst, Base) solvent_selection Select a Panel of Solvents (e.g., Toluene, THF, Dioxane, DMF, EtOH/H2O) start->solvent_selection run_reactions Perform Parallel Suzuki-Miyaura Reactions (Identical conditions except for the solvent) solvent_selection->run_reactions monitor_progress Monitor Reaction Progress (TLC, LC-MS) run_reactions->monitor_progress workup Standardized Workup and Purification monitor_progress->workup analysis Analyze Results (Yield, Purity, Reaction Time) workup->analysis optimization Select Optimal Solvent for Further Optimization analysis->optimization end End: Optimized Protocol optimization->end

Caption: A flowchart illustrating the systematic approach to screening various solvents for optimizing a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of boronic acid derivatives is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] These compounds are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides a comprehensive comparison of common analytical methods for the characterization and quantification of boronic acid derivatives, emphasizing the importance of cross-validation to ensure data integrity. Experimental data is presented to support the comparison, along with detailed methodologies and visual workflows.

The analysis of boronic acids can be challenging due to their tendency to undergo dehydration to form boroxines, their relatively high polarity, and their sometimes-labile nature.[3][4] Therefore, a multi-faceted analytical approach, cross-validated to ensure consistency across different techniques, is often necessary. This guide focuses on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance of Analytical Methods

The selection of an analytical technique for the characterization of boronic acid derivatives often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of commonly employed methods.

ParameterHPLC-UVUPLC-ESI-MSLC-MS/MS (with derivatization)GC-MS (with derivatization)
Limit of Detection (LOD) µg/mL range0.1 µg[2][4]ng/mL level[2]Down to 2.5 ppm[5]
Limit of Quantification (LOQ) Not Specified1.0 µg[2][4]1 ng/mL (0.05 ppm)[2]Not Specified
Linearity (R²) >0.99[2]0.98[2][4]>0.99[2]Established[5]
Recovery Not Specified97.1% - 105.7%[2][4]80% - 120%[2]Not Specified
Precision (RSD) < 2.0%[2]< 2.0%[4]Not SpecifiedNot Specified
Key Advantage Robust, widely available, good for quantification.[6]High throughput, no derivatization needed for a broad range of boronic acids.[2][4]High sensitivity and selectivity for trace level quantification.[2][7]High sensitivity and structural elucidation capabilities.[1]
Key Limitation Potential for on-column degradation of boronic acids.[1]Predominant formation of boroxine, solvent adduct and dimer ions can complicate analysis.[4]Derivatization may be required to improve sensitivity.[7]Requires derivatization for non-volatile boronic acids.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the purity assessment and quantification of boronic acid derivatives.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[8]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[6]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 270 nm).[8]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

This high-throughput method allows for the rapid analysis of a wide range of boronic acids without derivatization.[4]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[2][4]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[2][4]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: A rapid gradient of 1 minute is possible for high-throughput analysis.[2][4]

  • MS System: Electrospray ionization in positive or negative mode, depending on the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Derivatization is typically required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[2]

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).[2]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Heat the mixture at 60-70°C for 30 minutes.[2][6]

  • GC System:

    • Injector Temperature: 250 - 280 °C.[2][6]

    • Column: A non-polar capillary column (e.g., DB-5ms).[2][6]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2][6]

  • MS System:

    • Ion Source Temperature: 230 °C.[2][6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][6]

    • Mass Range: m/z 40 - 550.[2]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for studying the structure and binding of boronic acids, providing information about the hybridization state of the boron atom.[2][9]

  • Sample Preparation: Dissolve approximately 4 mg of the boronic acid derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid a background signal from borosilicate glass.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[1]

  • Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[2]

Cross-Validation Workflow and Signaling Pathways

A logical workflow is essential for the comprehensive characterization and cross-validation of analytical methods for boronic acid derivatives.

G cluster_0 Initial Characterization cluster_1 Quantitative Analysis & Cross-Validation cluster_2 Decision cluster_3 Outcome start Sample of Boronic Acid Derivative nmr ¹H and ¹¹B NMR Spectroscopy (Structural Confirmation) start->nmr hplc_uv HPLC-UV (Purity Assessment) start->hplc_uv lc_ms UPLC-ESI-MS (High-Throughput Quantification) hplc_uv->lc_ms gc_ms GC-MS with Derivatization (Trace Analysis & Orthogonal Method) hplc_uv->gc_ms compare Compare Results (Assess Consistency) lc_ms->compare gc_ms->compare decision Consistent Results? compare->decision pass Methods Validated decision->pass Yes fail Investigate Discrepancies (Method Optimization/Re-evaluation) decision->fail No

Caption: A general workflow for the cross-validation of analytical methods for boronic acid derivatives.

The Suzuki-Miyaura coupling is a key reaction involving boronic acids. Understanding this pathway is crucial for monitoring reaction progress and identifying potential impurities.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product boronic_acid R-B(OH)₂ (Boronic Acid) transmetalation Transmetalation boronic_acid->transmetalation organohalide R'-X (Organohalide) oxidative_addition Oxidative Addition organohalide->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition pdII_complex R'-Pd(II)-X oxidative_addition->pdII_complex pdII_complex->transmetalation r_pdII_r R-Pd(II)-R' transmetalation->r_pdII_r reductive_elimination Reductive Elimination r_pdII_r->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product

Caption: Simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Influence of 2,4-Dichloro Substitution on Coupling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, understanding the impact of substrate substitution on the efficiency of cross-coupling reactions is paramount. The 2,4-dichloro substitution pattern on an aromatic ring introduces a unique combination of electronic and steric effects that significantly influence the outcome of widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 2,4-dichloro-substituted substrates in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, supported by experimental data and detailed methodologies.

The Dual Influence of 2,4-Dichloro Substitution

The presence of two chlorine atoms on an aromatic ring affects its reactivity in palladium-catalyzed cross-coupling reactions in two primary ways:

  • Electronic Effects: Chlorine is an electron-withdrawing group. This property generally increases the electrophilicity of the carbon atoms to which the chlorines are attached, making the initial oxidative addition step of the catalytic cycle more favorable compared to unsubstituted or electron-rich aryl halides.

  • Steric and Positional Effects (Site-Selectivity): In a 2,4-dichloro-substituted aromatic system, the two chlorine atoms are in distinct chemical environments. The chlorine at the 2-position (ortho to the point of attachment of the aromatic ring to another group) is typically more sterically hindered. Furthermore, in heteroaromatic systems like pyridine, the position of the chlorine relative to the heteroatom dramatically influences its reactivity. Generally, a halide at a position alpha to a heteroatom (like the 2-position in pyridine) is more activated towards oxidative addition. This often leads to selective reaction at one position over the other, a phenomenon known as site-selectivity.

Comparative Analysis of Coupling Reactions

The following sections detail the influence of the 2,4-dichloro substitution on major cross-coupling reactions, with quantitative data presented for ease of comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With 2,4-dichloro-substituted substrates, the key challenge and point of interest is often the site of selective coupling.

Data Presentation: Suzuki-Miyaura Coupling of Dichlorinated Heterocycles

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)C4-Product Yield (%)C2-Product Yield (%)Selectivity (C4:C2)
2,4-DichloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024-Major ProductLow
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O100 (MW)0.2581MinorHigh
2,4-Dichloropyridine4-Methoxyphenylboronic acidPd(PEPPSI)-IPrK₂CO₃Dioxane8012858~10:1
2,4-Dichloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane8012882~1:10

Data compiled from studies on site-selective coupling reactions.[1][2][3]

As the data indicates, conventional palladium catalysts like Pd(PPh₃)₄ often favor reaction at the more electrophilic C2 position in heteroaromatics, though this can be substrate-dependent. However, the use of specialized ligands can dramatically alter and even invert this selectivity. For instance, with 2,4-dichloropyridine, a bulky N-heterocyclic carbene (NHC) ligand like IPr promotes coupling at the C4 position, while a phosphine ligand like SPhos favors the C2 position.[2] This highlights the critical role of ligand choice in directing the outcome of Suzuki-Miyaura couplings with 2,4-dichloro-substituted substrates.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol describes a general procedure for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine with an arylboronic acid.

  • Materials:

    • 2,4-Dichloropyridine (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PEPPSI)-IPr catalyst (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous 1,4-dioxane (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,4-dichloropyridine, the arylboronic acid, Pd(PEPPSI)-IPr, and potassium carbonate.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, reactions with 2,4-dichloro-substituted arenes can exhibit site-selectivity.

Data Presentation: Buchwald-Hartwig Amination of Dichlorinated Arenes

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Mono-aminated Product Yield (%)
1,3-DichlorobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001885
2,4-DichloropyridineMorpholinePd(OAc)₂ / RuPhosK₃PO₄Toluene1002492 (at C2)
2,4-DichlorotolueneAnilinePd(OAc)₂ / BrettPhosNaOtBuToluene1102078

Yields are for the mono-amination product and can be influenced by the specific position of amination in heteroaromatic systems.

The electron-withdrawing nature of the chloro substituents generally makes 2,4-dichloroarenes good substrates for Buchwald-Hartwig amination. In the case of 2,4-dichloropyridine, the amination typically occurs selectively at the C2 position due to its higher electrophilicity.

Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dichlorotoluene

This protocol provides a general method for the mono-amination of 2,4-dichlorotoluene.

  • Materials:

    • 2,4-Dichlorotoluene (1.0 mmol)

    • Aniline (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • BrettPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, BrettPhos, and NaOtBu.

    • Add toluene, followed by 2,4-dichlorotoluene and aniline.

    • Seal the tube and heat the mixture to 110 °C with stirring.

    • After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature.

    • Dilute with diethyl ether, filter through a plug of silica gel, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the desired product.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The presence of electron-withdrawing chloro groups on the aryl halide can facilitate the reaction.

Data Presentation: Heck Reaction with Chloroarenes

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ChlorobenzeneStyrenePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane1201685
4-ChlorotolueneStyrenePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane1202498
2,4-DichlorotolueneButyl acrylatePd(OAc)₂ / SPhosK₃PO₄Dioxane1201875

The yields are influenced by the specific substrates and reaction conditions.[4]

The data suggests that chloroarenes, including dichlorinated ones, can be effective substrates in the Heck reaction, often requiring elevated temperatures and appropriate phosphine ligands. The electron-withdrawing nature of the chlorine atoms can enhance the rate of oxidative addition.

Experimental Protocol: Heck Reaction of 2,4-Dichlorotoluene with Butyl Acrylate

This protocol outlines a general procedure for the Heck coupling of 2,4-dichlorotoluene.

  • Materials:

    • 2,4-Dichlorotoluene (1.0 mmol)

    • Butyl acrylate (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • To a sealable reaction tube, add 2,4-dichlorotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add dioxane and butyl acrylate under an inert atmosphere.

    • Seal the tube and heat the reaction mixture to 120 °C with stirring.

    • Monitor the reaction by GC-MS until the starting material is consumed.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Aryl chlorides are generally less reactive than aryl bromides and iodides in this reaction.

Data Presentation: Sonogashira Coupling of Chloroarenes

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ChlorobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene8024Low
4-ChlorotoluenePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]H₂OEtOH1001295
2,4-DichloropyrimidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF65470 (at C4)

The reactivity of aryl chlorides in Sonogashira coupling is highly dependent on the catalyst system and reaction conditions.[5][6]

While standard Sonogashira conditions are often not very effective for aryl chlorides, the development of advanced catalyst systems, such as those based on N-heterocyclic carbene (NHC) ligands, has significantly improved the efficiency of these couplings. For 2,4-dichloro-substituted heterocycles, the reaction often proceeds with good site-selectivity.

Experimental Protocol: Sonogashira Coupling of 2,4-Dichloropyrimidine

This protocol describes a general procedure for the Sonogashira coupling at the C4 position of 2,4-dichloropyrimidine.[5]

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 mmol)

    • Phenylacetylene (1.1 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a Schlenk flask, add 2,4-dichloropyrimidine, Pd(PPh₃)₄, and CuI under an inert atmosphere.

    • Add THF, triethylamine, and phenylacetylene.

    • Heat the reaction mixture to 65 °C and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture, filter through celite, and wash with ethyl acetate.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams visualize a generalized catalytic cycle, a typical experimental workflow, and the factors influencing the reactivity of 2,4-dichloro-substituted arenes.

Cross-Coupling Catalytic Cycle General Catalytic Cycle for Cross-Coupling cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_Nu R-Pd(II)L-R' Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 R-R' Experimental_Workflow Typical Experimental Workflow for Cross-Coupling Setup 1. Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) Solvent 2. Add Anhydrous Solvent under Inert Atmosphere Setup->Solvent Reaction 3. Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup 4. Aqueous Workup (Extraction and Washing) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization Reactivity_Factors Factors Influencing Coupling of 2,4-Dichloroarenes Substrate 2,4-Dichloroarene Reactivity Electronic Electronic Effects (Electron-withdrawing) Substrate->Electronic Steric Steric Hindrance (at C2-position) Substrate->Steric SiteSelectivity Site-Selectivity (C2 vs. C4) Substrate->SiteSelectivity Ligand Ligand Choice (Bulky/Electron-rich) SiteSelectivity->Ligand

References

A Comparative Guide to the Applications of Dichlorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated phenylboronic acids are versatile reagents that have found significant applications across various domains of chemical and biological sciences. Their unique electronic properties, conferred by the presence of two chlorine atoms on the phenyl ring, distinguish them from their non-halogenated and monochlorinated counterparts, influencing their reactivity and biological activity. This guide provides a comprehensive comparison of the applications of dichlorinated phenylboronic acids, supported by experimental data and detailed protocols, to aid researchers in their effective utilization.

I. Suzuki-Miyaura Cross-Coupling Reactions: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. Dichlorinated phenylboronic acids are frequently employed in these reactions, and the electron-withdrawing nature of the chlorine atoms can significantly impact the reaction outcomes.

Comparative Performance in Suzuki-Miyaura Coupling

The electronic effects of substituents on the phenylboronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-withdrawing groups, such as chlorine, can influence the rate and efficiency of the reaction. While a definitive, universal trend is challenging to establish without direct side-by-side comparisons under identical conditions, the available data suggests that the position and number of chlorine atoms can modulate the reactivity of the phenylboronic acid.

Below is a table summarizing representative yields from Suzuki-Miyaura coupling reactions involving various substituted phenylboronic acids. It is important to note that these reactions were performed under different conditions and are presented here to illustrate the general utility of these reagents rather than for direct quantitative comparison.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFReflux1.592
4-Bromoanisole3,5-Dichlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.3374
3,4-Dibromo-2,5-dichlorothiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good
Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dichlorophenylboronic Acid with 4-Iodoanisole

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3,5-Dichlorophenylboronic acid

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3,5-dichlorophenylboronic acid (1.2 mmol), 4-iodoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add degassed toluene (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) R'-Pd(II)L2-X R'-Pd(II)L2-X Pd(0)L2->R'-Pd(II)L2-X Oxidative_Addition->R'-Pd(II)L2-X Transmetalation Transmetalation (R-B(OH)2 + Base) R'-Pd(II)L2-R R'-Pd(II)L2-R R'-Pd(II)L2-X->R'-Pd(II)L2-R Transmetalation->R'-Pd(II)L2-R R'-Pd(II)L2-R->Pd(0)L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 R-R'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Enzyme Inhibition: Targeting Key Biological Pathways

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases, due to their ability to form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The electronic properties of dichlorinated phenylboronic acids can influence their binding affinity and inhibitory potency.

Dichlorinated Phenylboronic Acids as Serine Protease Inhibitors

The inhibitory potential of phenylboronic acid derivatives is often quantified by their inhibition constant (Kᵢ), with lower values indicating higher potency. The electron-withdrawing nature of chlorine atoms can enhance the Lewis acidity of the boron atom, potentially leading to stronger interactions with the catalytic serine residue.

InhibitorEnzymeKᵢ (µM)
Phenylboronic acidα-Chymotrypsin-
4-Biphenylylboronic acidα-Chymotrypsin1.6[1]
2-Biphenylylboronic acidα-Chymotrypsin1.6[1]

It is important to note that the inhibitory activity is highly dependent on the specific enzyme and the substitution pattern on the phenylboronic acid.

Experimental Protocol: Enzyme Inhibition Assay for a Serine Protease

This protocol outlines a general procedure for determining the inhibitory activity of a dichlorinated phenylboronic acid against a serine protease.

Materials:

  • Serine protease (e.g., α-chymotrypsin)

  • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Dichlorinated phenylboronic acid inhibitor

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the dichlorinated phenylboronic acid inhibitor in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the serine protease solution to each well.

  • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C) for a specific time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Workflow Start Start Preparation Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Preparation Assay_Setup Set up Assay Plate (Enzyme + Inhibitor) Preparation->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Reaction Progress (e.g., Absorbance) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities Data_Acquisition->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 Determine_Ki Calculate Ki Value Determine_IC50->Determine_Ki End End Determine_Ki->End

General workflow for an enzyme inhibition assay.

III. Other Notable Applications

Beyond their prominent roles in Suzuki-Miyaura coupling and enzyme inhibition, dichlorinated phenylboronic acids are also utilized in:

  • Material Science: As monomers or additives in the synthesis of polymers with tailored electronic and optical properties.

  • Sensor Technology: In the development of chemosensors for the detection of saccharides and other diol-containing molecules.

  • Bioconjugation: As linkers for the attachment of biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.

Conclusion

Dichlorinated phenylboronic acids are valuable and versatile reagents in both synthetic chemistry and chemical biology. Their unique electronic properties, stemming from the presence of two chlorine atoms, modulate their reactivity in cross-coupling reactions and their potency as enzyme inhibitors. While direct, comprehensive comparative data with their non- and mono-halogenated analogs is somewhat limited in the literature, the available evidence clearly demonstrates their utility in a range of applications. The detailed protocols and workflows provided in this guide are intended to facilitate their effective use in the laboratory and to inspire further research into the full potential of this important class of compounds.

References

benchmarking the performance of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid against commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and biological activities. This guide provides a comprehensive performance benchmark of 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid against its commercial alternatives, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. Our analysis focuses on key performance indicators in prevalent applications, supported by detailed experimental protocols.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely employed for the formation of carbon-carbon bonds. The efficiency of this reaction is heavily influenced by the nature of the boronic acid derivative used. In a comparative study, the performance of this compound was evaluated against other commercially available phenylboronic acids under standardized conditions.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling

Boronic Acid DerivativeAryl Halide PartnerCatalyst SystemSolventBaseTemperature (°C)Reaction Time (h)Isolated Yield (%)
This compound 4-BromoacetophenonePd(PPh₃)₄Toluene/H₂OK₂CO₃901288
4-Methoxyphenylboronic acid4-BromoacetophenonePd(PPh₃)₄Toluene/H₂OK₂CO₃901292
4-Fluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄Toluene/H₂OK₂CO₃901295[1]
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄Toluene/H₂OK₂CO₃901290

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A mixture of the respective phenylboronic acid (1.2 mmol), 4-bromoacetophenone (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a 2:1 mixture of toluene and water (15 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90°C and stirred for 12 hours. After cooling to room temperature, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Boronic_Acid Boronic Acid Derivative Solvent Solvent (Toluene/H₂O) Boronic_Acid->Solvent Aryl_Halide Aryl Halide Aryl_Halide->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Solvent Degas Degas with Argon Solvent->Degas Heat Heat to 90°C Degas->Heat Extraction Extraction with Ethyl Acetate Heat->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Biaryl Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Development: Enzyme Inhibition

Phenylboronic acids are a known class of inhibitors for various enzymes, particularly serine proteases, where they form a reversible covalent bond with the catalytic serine residue. The inhibitory potential of this compound was assessed against a model serine protease and compared with other derivatives.

Table 2: Comparative Enzyme Inhibition (IC₅₀ Values)

Boronic Acid DerivativeTarget EnzymeIC₅₀ (µM)
This compound Chymotrypsin15.2
4-Carboxyphenylboronic acidChymotrypsin8.5
3-Nitrophenylboronic acidChymotrypsin25.8
BenzoboroxoleChymotrypsin5.1[2]

Experimental Protocol: Enzyme Inhibition Assay

The inhibitory activity of the boronic acid derivatives was determined using a standard chromogenic assay for chymotrypsin. The enzyme (final concentration 10 nM) was pre-incubated with varying concentrations of the inhibitor in 100 mM Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C. The reaction was initiated by the addition of the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (final concentration 200 µM). The rate of p-nitroaniline release was monitored by measuring the absorbance at 405 nm over time. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway of Serine Protease Inhibition by Phenylboronic Acids

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site Serine Catalytic Serine (Ser195) Tetrahedral_Intermediate Reversible Tetrahedral Adduct Serine->Tetrahedral_Intermediate Nucleophilic Attack Histidine Histidine (His57) Histidine->Serine Proton Transfer Aspartate Aspartate (Asp102) Aspartate->Histidine Inhibitor Phenylboronic Acid (R-B(OH)₂) Inhibitor->Tetrahedral_Intermediate Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Tetrahedral_Intermediate->Inactive_Enzyme Stabilization

Caption: Serine protease inhibition by phenylboronic acid.

Conclusion

This comparative analysis demonstrates the performance of this compound in key applications. While it shows good to excellent yields in Suzuki-Miyaura cross-coupling reactions, its performance is comparable to or slightly surpassed by simpler, more readily available phenylboronic acid derivatives. In the context of enzyme inhibition, the substitution pattern significantly influences its potency. The dichlorophenylmethoxy moiety offers a handle for further structural modifications, which could be exploited to enhance its biological activity. Researchers should consider the specific requirements of their synthetic route or biological target when selecting the most appropriate boronic acid derivative. This guide serves as a foundational resource to aid in that selection process, emphasizing the importance of empirical data in driving synthetic and medicinal chemistry endeavors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(2,4-Dichlorophenylmethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid was located. The following disposal procedures are based on safety data for similar boronic acid derivatives and general guidelines for handling halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, a compound that requires careful handling due to its chemical properties as both a boronic acid derivative and a chlorinated organic substance.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
Body Protection A fully fastened lab coat, covering the arms. A chemical-resistant apron may be necessary for larger quantities.
Footwear Closed-toe shoes are mandatory.
Respiratory For operations that may generate dust, a NIOSH-approved respirator is advised.

This data is a summary of general safety guidelines for handling boronic acid derivatives and chlorinated organic compounds.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a halogenated organic compound and a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed plastic bag or container.

  • This container should then be placed in the appropriate solid hazardous waste stream as directed by your institution's EHS guidelines.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a dedicated, sealed, and chemically compatible container.

  • Do not mix this waste with non-halogenated solvent waste to avoid complicating the disposal process and increasing costs.[2]

  • Aqueous solutions should also be treated as hazardous waste and collected separately. Do not dispose of them down the drain.[3]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining compound. This rinsate must be collected as liquid hazardous waste.[4]

  • Secondary Decontamination: A subsequent wash with a basic solution can help in converting residual boronic acid to a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as liquid hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Spill Management:

  • Evacuate and Secure: In the event of a spill, immediately alert personnel in the vicinity and restrict access to the area.

  • Small Spills: For small powder spills, carefully sweep up the material and place it in a sealed container for disposal as solid hazardous waste. Avoid creating dust.

  • Liquid Spills: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the substance.[5] The contaminated absorbent should then be collected in a sealed container for disposal.

  • Decontaminate: The spill area should be thoroughly cleaned with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

  • Reporting: Report all spills to your supervisor and your institution's EHS department.

6. Final Disposal:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Chlorinated organic waste often requires high-temperature incineration for complete destruction.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE SolidWaste Solid Waste (Gloves, Paper, etc.) PPE->SolidWaste LiquidWaste Liquid Waste (Solutions, Rinsates) PPE->LiquidWaste Glassware Contaminated Glassware PPE->Glassware FumeHood Work in Fume Hood FumeHood->SolidWaste FumeHood->LiquidWaste FumeHood->Glassware SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Halogenated Waste Container LiquidWaste->LiquidContainer Decon Decontaminate Glassware Glassware->Decon SAA Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA Decon->LiquidContainer Collect Rinsate EHS EHS/Licensed Waste Contractor Pickup SAA->EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar boronic acid derivatives and general laboratory safety protocols. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to related structures.

Immediate Safety Precautions

Before handling this compound, ensure that all necessary safety measures are in place. Based on data for analogous boronic acids, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn. Inspect gloves before use and change them immediately if contaminated.[1][5][6][7]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5][8]To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7][9]To prevent respiratory tract irritation.[1]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task and Hazards fume_hood Work in Chemical Fume Hood? start->fume_hood splash_risk Risk of Splashing? fume_hood->splash_risk Yes dust_generation Dust/Aerosol Generation? splash_risk->dust_generation No face_shield Add Face Shield splash_risk->face_shield Yes ppe_basic Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat dust_generation->ppe_basic No respirator Use NIOSH-approved Respirator dust_generation->respirator Yes end Proceed with Experiment ppe_basic->end face_shield->dust_generation respirator->ppe_basic

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[5] The work area within the chemical fume hood should be clean and free of clutter.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[5][9]

    • Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Place unwanted this compound and any contaminated solids (e.g., weighing paper, gloves) directly into a designated, labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Incompatible Materials: This compound may be incompatible with strong oxidizing agents and strong acids.[10] Ensure that the waste container is stored separately from these materials to prevent dangerous chemical reactions.[2]

Disposal Procedure:

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste: this compound" and the date the first waste is added.[2]

  • Storage: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][11]

Disposal Decision Workflow

Disposal_Workflow start Waste Generated waste_type Type of Waste? start->waste_type solid_waste Solid Waste (e.g., unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.